Fusion glycoprotein (92-106)
Description
BenchChem offers high-quality Fusion glycoprotein (92-106) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fusion glycoprotein (92-106) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C73H124N22O25S |
|---|---|
Molecular Weight |
1742.0 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C73H124N22O25S/c1-33(2)27-43(86-58(105)38(74)16-21-55(103)104)62(109)83-39(17-19-51(75)99)59(106)87-45(29-35(5)6)64(111)88-44(28-34(3)4)63(110)84-41(22-26-121-9)61(108)82-40(18-20-52(76)100)60(107)91-48(32-96)67(114)93-57(37(8)98)71(118)95-25-12-15-50(95)70(117)94-24-11-14-49(94)68(115)92-56(36(7)97)69(116)90-47(31-54(78)102)66(113)89-46(30-53(77)101)65(112)85-42(72(119)120)13-10-23-81-73(79)80/h33-50,56-57,96-98H,10-32,74H2,1-9H3,(H2,75,99)(H2,76,100)(H2,77,101)(H2,78,102)(H,82,108)(H,83,109)(H,84,110)(H,85,112)(H,86,105)(H,87,106)(H,88,111)(H,89,113)(H,90,116)(H,91,107)(H,92,115)(H,93,114)(H,103,104)(H,119,120)(H4,79,80,81)/t36-,37-,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,56+,57+/m1/s1 |
InChI Key |
ZHVVZYTZAJFZOC-CRIPYSBESA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
The Dual Role of Fusion Glycoprotein (92-106) in Respiratory Syncytial Virus: An Immunological Keystone with a Putative Structural Function
For Immediate Release
[CITY, STATE] – [Date] – A comprehensive technical guide released today sheds new light on the multifaceted role of the 92-106 amino acid region of the Respiratory Syncytial Virus (RSV) Fusion (F) glycoprotein. Primarily recognized as a critical cytotoxic T-lymphocyte (CTL) epitope, this peptide is integral to the host immune response. While its immunological function is well-documented, its direct participation in the viral fusion process remains a subject of ongoing investigation, with its structural location suggesting a potential, albeit secondary, role in the conformational changes essential for viral entry.
Immunological Significance: A Prime Target for Cellular Immunity
The 92-106 peptide of the RSV F protein, with the sequence ELQLLMQSTPATNNR, is a well-established immunodominant CTL epitope.[1] This designation signifies its importance in eliciting a robust cell-mediated immune response, a critical component in the clearance of viral infections. The recognition of this peptide by CD8+ T-cells triggers a cascade of cytotoxic activity against RSV-infected cells, leading to their elimination and thereby limiting viral spread.
The immunogenicity of the F protein, and specifically the 92-106 region, has made it a focal point for vaccine development.[2] Preclinical studies have utilized this peptide to assess vaccine efficacy by measuring T-cell activation and cytokine production.
Quantitative Analysis of T-Cell Responses
The cellular immune response to the F protein (92-106) peptide is frequently quantified using Enzyme-Linked Immunospot (ELISpot) and intracellular cytokine staining (ICS) assays. These assays measure the number of antigen-specific T-cells and the profile of cytokines they secrete, such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-4). This data is crucial for evaluating the cellular immunogenicity of RSV vaccine candidates.
| Parameter | Assay Type | Cell Type | Stimulant | Result | Reference |
| Cytokine Secretion | ELISpot | Mouse Lung Cells | F (92-106) peptide | Increased IL-4 secreting cells in FI-RSV-A immunized mice | [3][4] |
| Cytokine Secretion | ELISpot | Mouse Lung Cells | F (92-106) peptide | Increased IFN-γ secreting cells in live RSV and FI-RSV immunized mice | [3][4] |
| Effector T-Cell Response | Intracellular Cytokine Staining | Mouse Lung Cells | F (92-106) peptide | Quantification of IFN-γ+, IL-4+, and TNF-α+ CD8+ T-cells | [3][4] |
Structural Context and Putative Role in Fusion
The RSV F protein is a class I fusion protein that mediates the merger of the viral and host cell membranes, a critical step for viral entry. This process involves a dramatic conformational change from a metastable prefusion state to a highly stable postfusion state.[2][5] The F protein is synthesized as a precursor, F0, which is cleaved into F1 and F2 subunits. The 92-106 region is located within the F2 subunit, upstream of a furin cleavage site.[6]
While direct experimental evidence for the 92-106 peptide's role in the mechanics of membrane fusion is limited, its strategic location suggests a potential structural involvement. It is plausible that this region contributes to the stability of the prefusion conformation or participates in the intricate refolding events that drive the fusion process. However, it is important to note that the primary and well-characterized function of this peptide remains immunological.
Experimental Methodologies
T-Cell Epitope Immunogenicity Assessment (ELISpot Assay)
Objective: To quantify the frequency of antigen-specific, cytokine-secreting T-cells.
Protocol:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) or splenocytes from immunized or infected subjects.
-
Plate Coating: Coat a 96-well ELISpot plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).
-
Cell Seeding: Add a known number of cells to each well.
-
Stimulation: Add the RSV F (92-106) peptide to the designated wells to stimulate antigen-specific T-cells. Include positive (e.g., mitogen) and negative (e.g., media alone) controls.
-
Incubation: Incubate the plate for a specified period (e.g., 18-24 hours) to allow for cytokine secretion.
-
Detection: Wash the wells and add a biotinylated detection antibody specific for the cytokine.
-
Visualization: Add a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase) followed by a substrate that produces a colored spot at the site of cytokine secretion.
-
Analysis: Count the spots in each well using an ELISpot reader. The number of spots corresponds to the number of cytokine-secreting cells.[1][3][4][7]
In Vitro RSV Fusion Inhibition Assay
Objective: To screen for compounds or peptides that inhibit RSV-mediated cell-cell fusion.
Protocol:
-
Cell Culture: Co-culture two populations of cells: one expressing the RSV F protein and another expressing a reporter gene under the control of a promoter that is activated upon cell fusion.
-
Inhibitor Addition: Add the test compound or peptide (e.g., peptides derived from heptad repeat regions of the F protein) at various concentrations to the co-culture.[8][9][10]
-
Incubation: Incubate the cells to allow for fusion and reporter gene expression.
-
Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter gene product (e.g., luciferase or β-galactosidase).
-
Data Analysis: A decrease in reporter gene activity in the presence of the test compound indicates inhibition of fusion. Calculate the EC50 (half-maximal effective concentration) to determine the potency of the inhibitor.[9]
Visualizing the Pathways
Caption: Overview of RSV entry and the subsequent cellular immune response targeting the F glycoprotein (92-106) epitope.
Caption: Experimental workflow for quantifying the T-cell response to the RSV F (92-106) peptide using an ELISpot assay.
References
- 1. Virus-Like Particle Vaccine Containing the F Protein of Respiratory Syncytial Virus Confers Protection without Pulmonary Disease by Modulating Specific Subsets of Dendritic Cells and Effector T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Virus-like particles containing a prefusion-stabilized F protein induce a balanced immune response and confer protection against respiratory syncytial virus infection in mice [frontiersin.org]
- 3. Alum Adjuvant Enhances Protection against Respiratory Syncytial Virus but Exacerbates Pulmonary Inflammation by Modulating Multiple Innate and Adaptive Immune Cells | PLOS One [journals.plos.org]
- 4. Alum Adjuvant Enhances Protection against Respiratory Syncytial Virus but Exacerbates Pulmonary Inflammation by Modulating Multiple Innate and Adaptive Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assembly of respiratory syncytial virus matrix protein lattice and its coordination with fusion glycoprotein trimers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enzyme-Linked Immunospot Assay for Detection of Human Respiratory Syncytial Virus F Protein-Specific Gamma Interferon-Producing T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of Respiratory Syncytial Virus Fusion by the Small Molecule VP-14637 via Specific Interactions with F Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A RhoA-derived peptide inhibits syncytium formation induced by respiratory syncytial virus and parainfluenza virus type 3 - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Fusion Glycoprotein (92-106) as a Cytotoxic T-Lymphocyte Epitope
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the respiratory syncytial virus (RSV) fusion (F) glycoprotein-derived peptide, amino acid residues 92-106, as a well-characterized cytotoxic T-lymphocyte (CTL) epitope. This document details its immunological properties, the experimental methodologies used for its characterization, and its potential as a component of subunit vaccines against RSV.
Introduction
The fusion glycoprotein of the human respiratory syncytial virus (RSV) is a critical component for viral entry into host cells and is a primary target for the host immune response. Within this protein, the 15-amino acid peptide spanning residues 92-106 (Sequence: H2N-Glu-Leu-Gln-Leu-Leu-Met-Gln-Ser-Thr-Pro-Pro-Thr-Asn-Asn-Arg-OH) has been identified as a potent, MHC class I-restricted CTL epitope.[1][2][3] This epitope is recognized by CD8+ T-cells, which are crucial for clearing viral infections. Immunization with this peptide has been shown to induce protective immune responses in animal models, highlighting its potential for vaccine development.[2][4]
Quantitative Analysis of F(92-106)-Specific T-Cell Responses
The immunogenicity of the F(92-106) epitope has been quantified in various studies, primarily through the measurement of cytokine-secreting T-cells using ELISpot and intracellular cytokine staining (ICS) assays. The following tables summarize key quantitative data from studies investigating the CTL response to this epitope in BALB/c mice.
Table 1: IFN-γ Secreting Cell Responses to F(92-106) Peptide Stimulation (ELISpot Assay)
| Treatment Group | Mean IFN-γ Spot Forming Cells (SFCs) per 10^6 Lung Cells (± SEM) | Study Condition |
| FI-RSV-A (high alum) | ~150 | 5 days post-challenge |
| FI-RSV-A (low alum) | ~350 | 5 days post-challenge |
| Live RSV reinfection | ~250 | 5 days post-challenge |
| Naive | <50 | 5 days post-challenge |
Source: Data adapted from a study investigating the effect of alum adjuvant on RSV vaccine-induced immunopathology.[5] The number of IFN-γ secreting cells in response to F(92-106) peptide stimulation was measured by ELISpot.
Table 2: IL-4 Secreting Cell Responses to F(92-106) Peptide Stimulation (ELISpot Assay)
| Treatment Group | Mean IL-4 Spot Forming Cells (SFCs) per 10^6 Lung Cells (± SEM) | Study Condition |
| FI-RSV-A (high alum) | ~120 | 5 days post-challenge |
| FI-RSV-A (low alum) | ~40 | 5 days post-challenge |
| Live RSV reinfection | <20 | 5 days post-challenge |
| Naive | <20 | 5 days post-challenge |
Source: Adapted from the same study, this table shows the Th2-type response to the F(92-106) peptide.[5]
Table 3: F(92-106)-Specific Effector CD8+ T-Cell Cytokine Production (Intracellular Cytokine Staining)
| Treatment Group | Cytokine Secreting CD8+ T-cells in Lungs (% of total CD8+ T-cells) | Study Condition |
| FI-RSV-A | IFN-γ+IL-4-: ~0.5% | 5 days post-challenge |
| FI-RSV-A | IFN-γ-IL-4+: ~0.1% | 5 days post-challenge |
| FI-RSV-A | IFN-γ+TNF-α-: ~0.4% | 5 days post-challenge |
| FI-RSV-A | IFN-γ-TNF-α+: ~0.2% | 5 days post-challenge |
| FI-RSV | IFN-γ+IL-4-: ~1.2% | 5 days post-challenge |
| FI-RSV | IFN-γ-IL-4+: ~0.05% | 5 days post-challenge |
| FI-RSV | IFN-γ+TNF-α-: ~1.0% | 5 days post-challenge |
| FI-RSV | IFN-γ-TNF-α+: ~0.1% | 5 days post-challenge |
Source: This table presents data from intracellular cytokine staining of lung cells from immunized mice, showing the percentage of CD8+ T-cells producing specific cytokines in response to F(92-106) stimulation.[5]
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of the F(92-106) epitope's immunogenicity. Below are detailed protocols for the key experiments cited.
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ and IL-4
This protocol is adapted from studies quantifying RSV-specific T-cell responses.[5][6][7][8][9]
Materials:
-
96-well PVDF membrane ELISpot plates
-
Capture antibody (anti-mouse IFN-γ or IL-4)
-
Blocking solution (e.g., RPMI 1640 with 10% FBS)
-
Single-cell suspension from spleen or lungs of immunized mice
-
F(92-106) peptide (lyophilized, reconstituted in DMSO and diluted in culture medium)
-
Biotinylated detection antibody (anti-mouse IFN-γ or IL-4)
-
Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)
-
Substrate solution (e.g., BCIP/NBT for AP or AEC for HRP)
-
ELISpot plate reader
Procedure:
-
Plate Coating: Coat the ELISpot plate wells with the capture antibody overnight at 4°C.
-
Washing and Blocking: Wash the plate with sterile PBS and block with blocking solution for at least 2 hours at 37°C.
-
Cell Plating: Add 2 x 10^5 to 5 x 10^5 cells (splenocytes or lung mononuclear cells) per well.
-
Stimulation: Add the F(92-106) peptide to the wells at a final concentration of 4 µg/ml. Include negative control wells (cells with vehicle) and positive control wells (cells with a mitogen like Concanavalin A).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Cell Removal: Wash the wells extensively with PBS containing 0.05% Tween 20 (PBST) to remove cells.
-
Detection Antibody: Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate with PBST and add Streptavidin-AP or -HRP. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate with PBST and then PBS. Add the substrate solution and monitor for spot development.
-
Stopping and Drying: Stop the reaction by washing with distilled water. Allow the plate to dry completely.
-
Analysis: Count the spots using an automated ELISpot reader.
Intracellular Cytokine Staining (ICS) for Flow Cytometry
This protocol is a composite from established methods for detecting intracellular cytokines in T-cells.[10][11][12][13][14]
Materials:
-
Single-cell suspension from spleen or lungs of immunized mice
-
F(92-106) peptide
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8)
-
Fixation/Permeabilization buffer kit
-
Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-4)
-
Flow cytometer
Procedure:
-
Cell Stimulation: Resuspend cells at 1-2 x 10^6 cells/mL in complete culture medium. Add the F(92-106) peptide at a final concentration of 4 µg/ml and a protein transport inhibitor. Incubate for 4-6 hours at 37°C.
-
Surface Staining: Wash the cells and stain with antibodies against surface markers (e.g., anti-CD3, anti-CD8) for 30 minutes on ice.
-
Fixation: Wash the cells and resuspend in fixation buffer. Incubate for 20 minutes at room temperature.
-
Permeabilization: Wash the cells and resuspend in permeabilization buffer.
-
Intracellular Staining: Add fluorochrome-conjugated anti-cytokine antibodies to the permeabilized cells and incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the cells with permeabilization buffer and then with flow cytometry staining buffer.
-
Acquisition: Resuspend the cells in staining buffer and acquire data on a flow cytometer.
-
Analysis: Analyze the data using appropriate software to gate on CD8+ T-cells and quantify the percentage of cells producing specific cytokines.
Signaling Pathways and Experimental Workflows
CTL Activation by F(92-106) Epitope
The following diagram illustrates the signaling cascade initiated upon the recognition of the F(92-106)-MHC class I complex by the T-cell receptor (TCR) on a CD8+ T-cell.
Caption: CTL activation signaling pathway upon recognition of the F(92-106) epitope.
Experimental Workflow for CTL Epitope Identification and Validation
The identification and validation of CTL epitopes like F(92-106) follow a structured workflow, from in silico prediction to in vivo functional assessment.
Caption: Workflow for the identification and validation of CTL epitopes.
Conclusion
The Fusion glycoprotein (92-106) peptide is a well-defined and immunogenic CTL epitope of RSV. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of immunology and vaccine development. The established methodologies for assessing T-cell responses to this epitope are robust and reproducible. Further investigation into the clinical relevance of F(92-106)-specific CTLs in human RSV infection and the incorporation of this epitope into novel vaccine platforms are promising avenues for future research.
References
- 1. apexbt.com [apexbt.com]
- 2. Fusion glycoprotein (92-106)_TargetMol [targetmol.com]
- 3. A1136-10mg | Fusion glycoprotein (92-106) [Human respiratory syncytial [clinisciences.com]
- 4. Virus-specific CTL responses induced by an H-2K(d)-restricted, motif-negative 15-mer peptide from the fusion protein of respiratory syncytial virus. — Department of Oncology [oncology.ox.ac.uk]
- 5. Alum Adjuvant Enhances Protection against Respiratory Syncytial Virus but Exacerbates Pulmonary Inflammation by Modulating Multiple Innate and Adaptive Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Virus-Like Particle Vaccine Containing the F Protein of Respiratory Syncytial Virus Confers Protection without Pulmonary Disease by Modulating Specific Subsets of Dendritic Cells and Effector T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mabtech.com [mabtech.com]
- 8. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. google.com [google.com]
- 10. med.virginia.edu [med.virginia.edu]
- 11. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 12. Intracellular Cytokine Staining Protocol [anilocus.com]
- 13. kumc.edu [kumc.edu]
- 14. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - KE [thermofisher.com]
An In-depth Technical Guide to the Fusion Glycoprotein (92-106) Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
The respiratory syncytial virus (RSV) Fusion (F) glycoprotein is a critical component of the viral machinery, mediating the fusion of the viral and host cell membranes, a crucial step for viral entry. The F protein is a primary target for neutralizing antibodies and vaccine development. Within this protein, the peptide region spanning amino acids 92-106 has been identified as a key cytotoxic T lymphocyte (CTL) epitope, particularly in the context of a BALB/c mouse model, where it is recognized by MHC class I molecule H-2K'd'. This technical guide provides a comprehensive overview of the structure, sequence, and immunological significance of the Fusion glycoprotein (92-106) peptide.
Sequence and Physicochemical Properties
The Fusion glycoprotein (92-106) is a 15-amino acid peptide with the following sequence:
H₂N-Glu-Leu-Gln-Leu-Leu-Met-Gln-Ser-Thr-Pro-Pro-Thr-Asn-Asn-Arg-OH
A summary of its key properties is provided in the table below.
| Property | Value |
| Sequence | ELQLLMQSTPPTNNR |
| Molecular Formula | C₇₃H₁₂₄N₂₂O₂₅S |
| Molecular Weight | 1741.96 g/mol |
| Description | A peptide derived from the Respiratory Syncytial Virus (RSV) Fusion glycoprotein. It functions as an MHC class I-restricted cytotoxic T lymphocyte (CTL) epitope.[1] |
Structural Context
While a specific crystal structure of the isolated 92-106 peptide is not available, its location within the full-length RSV Fusion glycoprotein has been determined through X-ray crystallography of the prefusion and postfusion conformations of the protein. The 92-106 region is located in the F2 subunit of the F protein.
Visualization of the 92-106 Region in the Prefusion RSV F Glycoprotein Trimer
The following diagram illustrates the location of the 92-106 peptide within the prefusion conformation of the RSV F protein trimer.
Caption: Location of the 92-106 epitope within a protomer of the trimeric prefusion F glycoprotein.
Immunological Function
The Fusion glycoprotein (92-106) peptide is a well-established H-2K'd'-restricted cytotoxic T lymphocyte (CTL) epitope in BALB/c mice.[1] This means that after intracellular processing of the viral F protein, this peptide is presented on the surface of infected cells by the MHC class I molecule H-2K'd'. This peptide-MHC complex is then recognized by the T-cell receptor (TCR) on CD8+ T cells, leading to the activation of a cytotoxic response against the infected cells.
T-Cell Receptor Signaling Pathway
The recognition of the Fusion glycoprotein (92-106)-H-2K'd' complex by a specific TCR on a CD8+ T cell initiates a complex intracellular signaling cascade, leading to T-cell activation, proliferation, and effector functions. A generalized schematic of this pathway is presented below.
Caption: Generalized T-cell receptor signaling pathway initiated by peptide-MHC recognition.
Quantitative Data
While the Fusion glycoprotein (92-106) peptide is known to form a complex with the H-2K'd' heavy chain and β2-microglobulin, specific quantitative data on its binding affinity, such as IC50 values, are not extensively reported in the literature in a consolidated format.[1] The table below summarizes the type of quantitative data that would be relevant for characterizing this peptide's interaction with the MHC class I molecule.
| Parameter | Description | Typical Method of Measurement | Reported Value (if available) |
| IC50 | The concentration of the peptide that inhibits the binding of a reference peptide to the MHC molecule by 50%. | Competitive ELISA, Flow Cytometry-based assays | Not consistently reported |
| Kd | The dissociation constant, a measure of the affinity between the peptide and the MHC molecule. | Surface Plasmon Resonance (SPR) | Not reported |
Experimental Protocols
The Fusion glycoprotein (92-106) peptide is frequently used in immunological assays to assess T-cell responses. Below are detailed methodologies for key experiments.
In Vitro T-Cell Stimulation and Intracellular Cytokine Staining (ICS)
This protocol outlines the steps for stimulating murine splenocytes or lung lymphocytes with the Fusion glycoprotein (92-106) peptide followed by intracellular staining for cytokines to be analyzed by flow cytometry.
Experimental Workflow for Intracellular Cytokine Staining
Caption: A typical workflow for intracellular cytokine staining to detect peptide-specific T cells.
Detailed Protocol:
-
Cell Preparation: Isolate single-cell suspensions of splenocytes or lung lymphocytes from BALB/c mice previously infected with RSV or immunized with a relevant vaccine. Resuspend cells in complete RPMI-1640 medium.
-
Cell Stimulation: Plate 1-2 x 10⁶ cells per well in a 96-well round-bottom plate. Add the Fusion glycoprotein (92-106) peptide to a final concentration of 2-4 µg/mL.[2][3] Include appropriate positive (e.g., PMA/Ionomycin) and negative (medium alone) controls.
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
Protein Transport Inhibition: Add a protein transport inhibitor, such as Brefeldin A or Monensin, to each well according to the manufacturer's instructions. This step is crucial to trap cytokines intracellularly.
-
Continued Incubation: Incubate for an additional 4-5 hours.[3]
-
Surface Staining: Wash the cells with FACS buffer (PBS with 2% FBS). Stain for surface markers, such as CD8, by incubating with fluorescently labeled antibodies for 30 minutes at 4°C in the dark.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's protocol.
-
Intracellular Staining: Stain for intracellular cytokines, such as IFN-γ and TNF-α, with fluorescently labeled antibodies for 30 minutes at 4°C in the dark.
-
Flow Cytometry: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software to quantify the percentage of CD8+ T cells producing specific cytokines in response to the peptide stimulation.
Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method to quantify the number of cytokine-secreting cells at a single-cell level.
Experimental Workflow for ELISpot Assay
Caption: Step-by-step workflow for performing an ELISpot assay.
Detailed Protocol:
-
Plate Preparation: Coat a 96-well PVDF-membrane ELISpot plate with an anti-cytokine (e.g., anti-IFN-γ) capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with sterile blocking buffer (e.g., RPMI with 10% FBS) for at least 2 hours at room temperature.
-
Cell Plating: Wash the plate and add 2-5 x 10⁵ splenocytes or lung lymphocytes per well.
-
Stimulation: Add the Fusion glycoprotein (92-106) peptide to a final concentration of 4 µg/mL.[2] Include positive and negative controls.
-
Incubation: Incubate the plate for 18-36 hours at 37°C in a 5% CO₂ incubator.[2]
-
Cell Lysis and Washing: Wash the plate to remove cells.
-
Detection Antibody: Add a biotinylated anti-cytokine detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase) and incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT). Monitor for the development of spots.
-
Stopping and Reading: Stop the reaction by washing with water. Allow the plate to dry completely. Count the spots using an ELISpot reader.
Conclusion
The Fusion glycoprotein (92-106) peptide represents a significant epitope for the induction of CTL responses against RSV. Its well-defined sequence and immunological function make it an invaluable tool for researchers studying T-cell immunity to RSV, evaluating vaccine candidates, and developing novel immunotherapies. The protocols and data presented in this guide provide a solid foundation for the design and execution of experiments involving this important viral epitope. Further research to obtain a high-resolution structure of the peptide-MHC-TCR complex and more extensive quantitative binding data will undoubtedly provide deeper insights into its role in the immune response to RSV.
References
- 1. Virus-specific CTL responses induced by an H-2K(d)-restricted, motif-negative 15-mer peptide from the fusion protein of respiratory syncytial virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alum Adjuvant Enhances Protection against Respiratory Syncytial Virus but Exacerbates Pulmonary Inflammation by Modulating Multiple Innate and Adaptive Immune Cells | PLOS One [journals.plos.org]
- 3. The efficacy of inactivated split respiratory syncytial virus as a vaccine candidate and the effects of novel combination adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
The Immunological Role of Respiratory Syncytial Virus Fusion Glycoprotein Peptide (92-106): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fusion (F) glycoprotein of the Respiratory Syncytial Virus (RSV) is a critical component for viral entry into host cells and a primary target for the host immune response. Within this protein, the peptide spanning amino acids 92-106 has been identified as a key epitope in the context of the murine immune system, particularly in BALB/c mice. This technical guide provides a detailed examination of the role of the Fusion glycoprotein (92-106) peptide, herein referred to as F(92-106), in eliciting an immune response. It consolidates quantitative data from various studies, outlines detailed experimental protocols for its characterization, and visualizes the key pathways and workflows involved.
The F(92-106) peptide is a well-established H-2Kd-restricted, cytotoxic T lymphocyte (CTL) epitope.[1] Its ability to induce robust CD8+ T-cell responses makes it a significant area of interest for the development of subunit vaccines and immunotherapeutics against RSV. This document serves as a comprehensive resource for researchers working to understand and harness the immunological properties of this important viral epitope.
Peptide Characteristics
-
Sequence: Glu-Leu-Gln-Leu-Leu-Met-Gln-Ser-Thr-Pro-Pro-Thr-Asn-Asn-Arg (ELQLLMQSTPPTNNR)[2][3]
-
MHC Restriction: H-2Kd (in BALB/c mice)[1]
-
Immunological Feature: Cytotoxic T Lymphocyte (CTL) Epitope[1]
Data Presentation: T-Cell Responses to F(92-106)
The following tables summarize quantitative data from key studies investigating the cellular immune response to the F(92-106) peptide. These studies typically involve the immunization of BALB/c mice with various RSV vaccine formulations, followed by in vitro re-stimulation of splenocytes or lung-infiltrating lymphocytes with the F(92-106) peptide.
Table 1: ELISpot Analysis of F(92-106)-Specific Cytokine-Secreting Cells
| Study/Vaccine Group | Cell Source | Cytokine | Number of Spot-Forming Cells (SFCs) per 106 cells (Mean ± SEM/SD) | Reference |
| FI-RSV + Low Alum (5µg) | Lung | IFN-γ | ~250 | [5] |
| FI-RSV + High Alum (20µg) | Lung | IFN-γ | ~150 | [5] |
| FI-RSV + Low Alum (5µg) | Lung | IL-4 | ~50 | [5] |
| FI-RSV + High Alum (20µg) | Lung | IL-4 | ~150 | [5] |
| FG VLP | Lung | IFN-γ | ~200 | [3] |
| FI-RSV | Lung | IFN-γ | ~50 | [3] |
| Naive + RSV | Lung | IFN-γ | ~150 | [3] |
| FG VLP | Lung | IL-4 | ~25 | [3] |
| FI-RSV | Lung | IL-4 | ~250 | [3] |
| Naive + RSV | Lung | IL-4 | ~25 | [3] |
FI-RSV: Formalin-inactivated RSV; FG VLP: Combination of Fusion and Glycoprotein Virus-Like Nanoparticles. Data are estimated from published graphs.
Table 2: Intracellular Cytokine Staining of F(92-106)-Specific CD8+ T-Cells
| Study/Vaccine Group | Cell Source | Cytokine(s) | Percentage of Cytokine-Positive CD8+ T-Cells (Mean ± SEM) | Reference |
| F-VLP/FI-RSV (WT) | BAL | IFN-γ+TNF-α- | ~1.2% | [2] |
| F-VLP/FI-RSV (FcRγ-/-) | BAL | IFN-γ+TNF-α- | ~0.4% | [2] |
| F-VLP/FI-RSV (WT) | BAL | IL-4+IFN-γ- | ~0.2% | [2] |
| F-VLP/FI-RSV (FcRγ-/-) | BAL | IL-4+IFN-γ- | ~0.1% | [2] |
| FI-RSV | Lung | IFN-γ+IL-4- | ~2.5% | [5] |
| FI-RSV + Alum | Lung | IFN-γ+IL-4- | ~1.0% | [5] |
| Live RSV | Lung | IFN-γ+IL-4- | ~3.5% | [5] |
| FI-RSV | Lung | IFN-γ+TNF-α- | ~2.0% | [5] |
| FI-RSV + Alum | Lung | IFN-γ+TNF-α- | ~0.8% | [5] |
| Live RSV | Lung | IFN-γ+TNF-α- | ~3.0% | [5] |
F-VLP: Fusion protein Virus-Like Particle; FI-RSV: Formalin-inactivated RSV; WT: Wild-Type; FcRγ-/-: Fc receptor gamma chain knockout; BAL: Bronchoalveolar Lavage. Data are estimated from published graphs.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of immunological assays. Below are generalized protocols for ELISpot and Intracellular Cytokine Staining (ICS) adapted for the analysis of F(92-106)-specific T-cell responses.
Enzyme-Linked Immunospot (ELISpot) Assay
This assay quantifies the number of cells secreting a specific cytokine upon stimulation.
Materials:
-
96-well PVDF membrane plates
-
Capture antibody (e.g., anti-mouse IFN-γ or IL-4)
-
Blocking solution (e.g., RPMI 1640 with 10% FBS)
-
Single-cell suspension from spleen or lungs of immunized mice
-
F(92-106) peptide (typically 1-10 µg/mL)
-
Biotinylated detection antibody (e.g., anti-mouse IFN-γ-biotin)
-
Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)
-
Substrate solution (e.g., BCIP/NBT for AP or AEC for HRP)
-
ELISpot reader
Procedure:
-
Plate Coating: Pre-wet the PVDF membrane with 35% ethanol for 30 seconds, wash with sterile water, and then coat the wells with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with blocking solution for at least 2 hours at room temperature.
-
Cell Plating and Stimulation: Prepare a single-cell suspension from the spleens or lungs of immunized mice. Add the cells to the wells (e.g., 2.5 x 105 to 5 x 105 cells/well) along with the F(92-106) peptide at the desired concentration. Include negative controls (cells without peptide) and positive controls (e.g., cells with Concanavalin A).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-48 hours.
-
Detection: Lyse the cells and wash the plate. Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add Streptavidin-AP or -HRP. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate and add the substrate solution. Monitor for the development of spots.
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry completely and count the spots using an ELISpot reader.
Intracellular Cytokine Staining (ICS) and Flow Cytometry
This technique identifies and quantifies cells producing a specific cytokine at a single-cell level.
Materials:
-
Single-cell suspension from spleen or lungs of immunized mice
-
F(92-106) peptide (typically 1-10 µg/mL)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fluorescently-conjugated antibodies for surface markers (e.g., anti-CD3, anti-CD8, anti-CD4)
-
Fixation/Permeabilization buffer
-
Fluorescently-conjugated antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α)
-
Flow cytometer
Procedure:
-
Cell Stimulation: In a 96-well plate, incubate the single-cell suspension (1-2 x 106 cells/well) with the F(92-106) peptide for 1-2 hours at 37°C. Then, add a protein transport inhibitor and incubate for an additional 4-6 hours.
-
Surface Staining: Wash the cells and stain with fluorescently-conjugated antibodies against surface markers (e.g., CD3, CD8) for 30 minutes at 4°C in the dark.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Intracellular Staining: Stain the permeabilized cells with fluorescently-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α) for 30 minutes at 4°C in the dark.
-
Acquisition: Wash the cells and resuspend them in FACS buffer. Acquire the samples on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry software to gate on the CD8+ T-cell population and determine the percentage of cells expressing the cytokine of interest.
Visualizations: Pathways and Workflows
T-Cell Receptor Signaling Pathway for F(92-106) Recognition
The following diagram illustrates the general signaling cascade initiated upon the recognition of the F(92-106) peptide presented by an H-2Kd molecule to a specific CD8+ T-cell.
Caption: TCR signaling upon F(92-106) recognition.
Experimental Workflow for Characterizing F(92-106) Immune Response
This diagram outlines the typical experimental pipeline for investigating the immunogenicity of the F(92-106) peptide.
Caption: Workflow for F(92-106) immunogenicity testing.
Conclusion
The Respiratory Syncytial Virus Fusion glycoprotein peptide (92-106) is a potent, H-2Kd-restricted CD8+ T-cell epitope that plays a significant role in the murine immune response to RSV. The data consistently demonstrate its ability to induce the production of key effector cytokines, such as IFN-γ and TNF-α, which are crucial for viral clearance. The provided experimental protocols and workflows offer a standardized approach for researchers to further investigate the immunobiology of this peptide. A deeper understanding of the mechanisms by which F(92-106) stimulates a protective immune response will be invaluable for the rational design of novel vaccines and immunotherapies to combat RSV infection. Future research focused on elucidating the precise binding kinetics of this peptide with its MHC-I molecule and its role in human immunity will further enhance its potential as a therapeutic target.
References
- 1. Immune epitopes identification and designing of a multi-epitope vaccine against bovine leukemia virus: a molecular dynamics and immune simulation approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement of the CD8+ T cell response to a subdominant epitope of respiratory syncytial virus by deletion of an immunodominant epitope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determining the Breadth of the Respiratory Syncytial Virus-Specific T Cell Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Human CD8+ T Cells Target Multiple Epitopes in Respiratory Syncytial Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Immunogenicity of Fusion Glycoprotein (92-106) Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fusion (F) glycoprotein of the Respiratory Syncytial Virus (RSV) is a critical target for vaccine development. Within this protein, the peptide sequence spanning amino acids 92-106 has been identified as a significant epitope for inducing a cell-mediated immune response. This technical guide provides a comprehensive overview of the immunogenicity of the RSV Fusion glycoprotein (92-106) peptide, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological pathways.
Core Concepts
The Fusion glycoprotein (92-106) peptide is recognized as a potent, MHC class I-restricted cytotoxic T lymphocyte (CTL) epitope.[1][2][3] This means that upon processing within an antigen-presenting cell (APC), the peptide is presented on the cell surface by MHC class I molecules. This complex is then recognized by CD8+ T cells, triggering their activation and differentiation into cytotoxic T lymphocytes. These CTLs are capable of identifying and eliminating RSV-infected cells, thus playing a crucial role in viral clearance.
Quantitative Immunogenicity Data
The following tables summarize the key quantitative data from various studies on the immunogenicity of the Fusion glycoprotein (92-106) peptide.
Table 1: In Vivo Immunization and Protection Studies in BALB/c Mice
| Parameter | Value | Reference |
| Immunization Dosage | 100 µg per injection | [2][4] |
| Administration Route | Subcutaneous (s.c.) | [2][4] |
| Immunization Schedule | Twice a week for 3 weeks | [2][4] |
| Outcome | Induction of a protective immune response against RSV infection | [1][2] |
| Significant reduction in viral load in the lungs | [1] |
Table 2: In Vitro T-Cell Response Assays
| Parameter | Value | Reference |
| Peptide Concentration for Stimulation | 4 µg/ml | [5][6] |
| Assay Type | Enzyme-Linked Immunospot (ELISpot) | [5][6][7] |
| Cell Type and Density | Lung cells (0.2 x 10^6 cells/well) or Splenocytes (5 x 10^5 cells/well) | [6] |
| Incubation Time | 36 hours | [5] |
| Cytokines Measured | Interferon-gamma (IFN-γ), Interleukin-4 (IL-4) | [5][7] |
| Outcome | Stimulation of IFN-γ and IL-4 producing cells | [7] |
Experimental Protocols
In Vivo Immunization of BALB/c Mice
This protocol outlines the general procedure for immunizing BALB/c mice to assess the in vivo immunogenicity of the Fusion glycoprotein (92-106) peptide.
Materials:
-
Fusion glycoprotein (92-106) peptide (lyophilized)
-
Sterile, endotoxin-free phosphate-buffered saline (PBS)
-
Adjuvant (e.g., Incomplete Freund's Adjuvant - IFA, if applicable)
-
Syringes and needles for subcutaneous injection
-
BALB/c mice (6-8 weeks old)
Procedure:
-
Peptide Reconstitution: Reconstitute the lyophilized Fusion glycoprotein (92-106) peptide in sterile PBS to a final concentration of 1 mg/ml.
-
Adjuvant Emulsification (if used): If using an adjuvant like IFA, mix the peptide solution with an equal volume of the adjuvant to form a stable emulsion.
-
Immunization:
-
Administer 100 µl of the peptide solution or emulsion (containing 100 µg of peptide) per mouse via subcutaneous injection.
-
Repeat the immunization twice a week for a total of three weeks.
-
-
Monitoring: Monitor the mice for any adverse reactions throughout the immunization period.
-
Challenge (Optional): Following the immunization schedule, mice can be challenged with a live RSV infection to assess protective efficacy.
-
Sample Collection: At the desired time points post-immunization or post-challenge, collect spleen and lung tissue for subsequent in vitro analysis of T-cell responses.
Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting T cells at the single-cell level.
Materials:
-
96-well ELISpot plates pre-coated with anti-IFN-γ or anti-IL-4 capture antibodies
-
Single-cell suspension of splenocytes or lung cells from immunized mice
-
Fusion glycoprotein (92-106) peptide
-
Complete RPMI-1640 medium
-
Biotinylated anti-IFN-γ or anti-IL-4 detection antibodies
-
Streptavidin-alkaline phosphatase (AP) or horseradish peroxidase (HRP)
-
Substrate for AP (e.g., BCIP/NBT) or HRP (e.g., AEC)
-
ELISpot plate reader
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from the spleens or lungs of immunized mice.
-
Plating:
-
Add 0.2 x 10^6 lung cells or 5 x 10^5 splenocytes per well to the pre-coated ELISpot plate.
-
Add the Fusion glycoprotein (92-106) peptide to the respective wells at a final concentration of 4 µg/ml.
-
Include positive control wells (e.g., stimulated with a mitogen like Concanavalin A) and negative control wells (unstimulated cells).
-
-
Incubation: Incubate the plate for 36 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash the plates to remove the cells.
-
Add the biotinylated detection antibody and incubate as per the manufacturer's instructions.
-
Wash the plates and add streptavidin-AP or -HRP.
-
After another incubation and wash, add the substrate to develop the spots.
-
-
Analysis: Air-dry the plates and count the number of spots in each well using an ELISpot reader. Each spot represents a single cytokine-secreting cell.
Signaling Pathways and Experimental Workflows
MHC Class I Antigen Presentation Pathway
The following diagram illustrates the general pathway of how the Fusion glycoprotein (92-106) peptide is processed and presented by an antigen-presenting cell (APC) to a CD8+ T cell.
Caption: MHC Class I presentation of RSV F(92-106) peptide.
Experimental Workflow for Immunogenicity Assessment
The diagram below outlines a typical experimental workflow to evaluate the immunogenicity of the Fusion glycoprotein (92-106) peptide.
Caption: Workflow for assessing F(92-106) peptide immunogenicity.
Conclusion
The Fusion glycoprotein (92-106) peptide is a well-characterized CTL epitope that consistently demonstrates the ability to induce a robust and protective cell-mediated immune response against RSV in preclinical models. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on novel RSV vaccines and immunotherapies. Further investigation into optimal adjuvanting strategies and delivery systems may enhance the immunogenic potential of this promising peptide candidate.
References
- 1. Virus-specific CTL responses induced by an H-2K(d)-restricted, motif-negative 15-mer peptide from the fusion protein of respiratory syncytial virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fusion glycoprotein (92-106)_TargetMol [targetmol.com]
- 3. Induction of cytotoxic T lymphocyte activity by fusion-active peptide-containing virosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Alum Adjuvant Enhances Protection against Respiratory Syncytial Virus but Exacerbates Pulmonary Inflammation by Modulating Multiple Innate and Adaptive Immune Cells | PLOS One [journals.plos.org]
- 6. Virus-Like Particle Vaccine Containing the F Protein of Respiratory Syncytial Virus Confers Protection without Pulmonary Disease by Modulating Specific Subsets of Dendritic Cells and Effector T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Respiratory syncytial virus-like nanoparticle vaccination induces long-term protection without pulmonary disease by modulating cytokines and T-cells partially through alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Utilizing Fusion Glycoprotein (92-106) for T-Cell Immune Response Monitoring via ELISpot Assay
References
- 1. Fusion glycoprotein (92-106)_TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. assaygenie.com [assaygenie.com]
- 4. ELISPOT protocol | Abcam [abcam.com]
- 5. Alum Adjuvant Enhances Protection against Respiratory Syncytial Virus but Exacerbates Pulmonary Inflammation by Modulating Multiple Innate and Adaptive Immune Cells | PLOS One [journals.plos.org]
- 6. Respiratory syncytial virus-like nanoparticle vaccination induces long-term protection without pulmonary disease by modulating cytokines and T-cells partially through alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. dovepress.com [dovepress.com]
- 9. journals.asm.org [journals.asm.org]
- 10. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intracellular Cytokine Staining for Fusion Glycoprotein (92-106)-Specific T Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
The Fusion glycoprotein (92-106) is a peptide epitope derived from the Respiratory Syncytial Virus (RSV) fusion protein.[1][2] It is recognized as an MHC class I-restricted epitope, primarily stimulating cytotoxic T lymphocytes (CTLs), which are crucial for clearing viral infections.[1][2][3] Intracellular Cytokine Staining (ICS) is a powerful flow cytometry-based technique used to identify and quantify antigen-specific T cells by measuring the production of intracellular cytokines following in vitro stimulation with the specific epitope.[4][5]
This document provides a detailed protocol for the stimulation of peripheral blood mononuclear cells (PBMCs) or other isolated immune cells with the Fusion glycoprotein (92-106) peptide and subsequent intracellular staining for cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α) to characterize the antigen-specific CD8+ T cell response.
Data Presentation
The following table summarizes illustrative data from an intracellular cytokine staining experiment where human PBMCs were stimulated with the Fusion glycoprotein (92-106) peptide.
| Stimulation | Cell Population | % IFN-γ+ of CD8+ T Cells | % TNF-α+ of CD8+ T Cells | % IFN-γ+ TNF-α+ of CD8+ T Cells |
| Unstimulated Control | CD3+CD8+ | 0.05 | 0.10 | 0.02 |
| Fusion glycoprotein (92-106) | CD3+CD8+ | 2.50 | 1.80 | 1.50 |
| Positive Control (e.g., SEB) | CD3+CD8+ | 15.00 | 12.50 | 10.00 |
Signaling Pathway
The stimulation of T cells by the Fusion glycoprotein (92-106) peptide presented on an antigen-presenting cell (APC) initiates a signaling cascade through the T-cell receptor (TCR), leading to cytokine production.
Caption: TCR signaling cascade upon recognition of Fusion glycoprotein (92-106).
Experimental Protocols
This protocol describes the stimulation of PBMCs with the Fusion glycoprotein (92-106) peptide, followed by intracellular cytokine staining and flow cytometric analysis.
I. Reagent Preparation
-
Peptide Stock Solution:
-
Dissolve the lyophilized Fusion glycoprotein (92-106) peptide in sterile DMSO to create a stock solution of 1 mg/mL.
-
Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[6]
-
-
Cell Culture Medium:
-
RPMI 1640 supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Staining Buffer (FACS Buffer):
-
Phosphate-buffered saline (PBS) containing 2% FBS and 0.05% sodium azide.
-
-
Fixation/Permeabilization Buffers:
-
Use a commercially available fixation/permeabilization kit and follow the manufacturer's instructions for preparing the working solutions.
-
II. Cell Stimulation
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the cells and resuspend them in cell culture medium at a concentration of 1-2 x 10^6 cells/mL.[4]
-
Plate 1 x 10^6 cells in 1 mL of culture medium into each well of a 24-well plate or into 12x75mm flow cytometry tubes.
-
Prepare the following stimulation conditions:
-
Unstimulated Control: Add DMSO (vehicle control) at the same volume as the peptide.
-
Peptide Stimulation: Add Fusion glycoprotein (92-106) peptide to a final concentration of 1-10 µg/mL.
-
Positive Control: Use a mitogen like Staphylococcal enterotoxin B (SEB) at 1 µg/mL or a combination of PMA (50 ng/mL) and Ionomycin (1 µg/mL).[7]
-
-
Incubate the cells at 37°C in a 5% CO2 incubator for 1-2 hours.
-
Add a protein transport inhibitor, such as Brefeldin A (final concentration of 10 µg/mL) or Monensin (final concentration of 2 µM), to each well/tube to block cytokine secretion.[6][7]
-
Continue incubation for an additional 4-6 hours. The total stimulation time should be between 5 and 8 hours.[6]
III. Staining Procedure
-
Surface Staining:
-
Harvest the cells and transfer them to flow cytometry tubes.
-
Wash the cells twice with cold FACS buffer by centrifuging at 300-400 x g for 5 minutes.
-
Add a viability dye (e.g., a fixable viability stain) to distinguish live and dead cells, and incubate according to the manufacturer's protocol.[6]
-
Wash the cells with FACS buffer.
-
Add a cocktail of fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD8, anti-CD4) to the cell pellet.
-
Vortex gently and incubate for 20-30 minutes at 4°C in the dark.[4]
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in 100-200 µL of Fixation Buffer.
-
Incubate for 20 minutes at room temperature in the dark.[7]
-
Wash the cells once with FACS buffer.
-
Resuspend the fixed cells in Permeabilization Buffer and incubate for 10 minutes at room temperature.
-
-
Intracellular Staining:
-
Centrifuge the permeabilized cells and decant the supernatant.
-
Add a cocktail of fluorochrome-conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α) diluted in Permeabilization Buffer.
-
Vortex gently and incubate for 30 minutes at room temperature in the dark.[8]
-
Wash the cells twice with Permeabilization Buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer for analysis.
-
IV. Flow Cytometry Analysis
-
Acquire the samples on a flow cytometer. Ensure enough events are collected in the lymphocyte gate for robust analysis.
-
Gate on lymphocytes based on forward and side scatter, followed by gating on single cells and then live cells.
-
From the live singlet population, identify CD3+ T cells.
-
Within the CD3+ population, gate on CD8+ T cells.
-
Analyze the expression of IFN-γ and TNF-α within the CD8+ T cell population for each stimulation condition.
-
Subtract the background cytokine expression from the unstimulated control to determine the antigen-specific response.
Experimental Workflow
The following diagram illustrates the key steps in the intracellular cytokine staining protocol.
Caption: Workflow for intracellular cytokine staining with F(92-106) peptide.
References
- 1. Fusion glycoprotein (92-106)_TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Intracellular Cytokine Staining Protocol [anilocus.com]
- 5. lerner.ccf.org [lerner.ccf.org]
- 6. stemcell.com [stemcell.com]
- 7. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. biomol.com [biomol.com]
Application Notes and Protocols: In Vivo Application of Fusion Glycoprotein (92-106) Peptide in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
The peptide sequence corresponding to amino acids 92-106 of a fusion glycoprotein has distinct and significant in vivo applications in murine models, depending on the protein of origin. This document provides detailed application notes and protocols for two primary uses:
-
As a Respiratory Syncytial Virus (RSV) Fusion (F) glycoprotein peptide (F 92-106) : Utilized as a key epitope in immunology and vaccine research to elicit protective cytotoxic T lymphocyte (CTL) responses against RSV infection.
-
As a Myelin Oligodendrocyte Glycoprotein (MOG) peptide (MOG 92-106) : Employed to induce Experimental Autoimmune Encephalomyelitis (EAE) in mice, serving as a widely used model for human multiple sclerosis.
These notes are intended to provide researchers with the necessary information to design and execute in vivo studies using this peptide in its different contexts.
Part 1: RSV Fusion Glycoprotein Peptide (92-106) as a CTL Epitope
The F 92-106 peptide is a well-characterized MHC class I-restricted epitope of the Respiratory Syncytial Virus fusion protein. In vivo administration in mice is primarily aimed at inducing a robust CD8+ T cell response, which is crucial for viral clearance and protection.
Data Presentation: Quantitative Parameters for In Vivo Studies
The following table summarizes key quantitative data for the in vivo use of RSV F 92-106 peptide in mice.
| Parameter | Value | Mouse Strain | Application | Source |
| Immunization Dosage | 100 µ g/mouse | BALB/c | Induction of protective immunity | [1][2] |
| Administration Route | Subcutaneous (s.c.) | BALB/c | Protective immunization | [1][2] |
| Immunization Schedule | Twice weekly for 3 weeks | BALB/c | Protective immunization | [1][2] |
| In Vitro Restimulation | 4 µg/mL | BALB/c | Analysis of T-cell responses (ELISpot) | [3][4] |
| Peptide Sequence | ELQLLMQSTPATNNR | N/A | RSV F (92-106) Epitope | [4] |
| Amino Acid Sequence | H2N-Glu-Leu-Gln-Leu-Leu-Met-Gln-Ser-Thr-Pro-Pro-Thr-Asn-Asn-Arg-OH | N/A | RSV F (92-106) Epitope | [5] |
Experimental Protocol: Induction of Protective Immunity Against RSV
This protocol details the procedure for immunizing BALB/c mice with the F 92-106 peptide to generate a protective immune response.
1. Materials:
-
RSV F 92-106 peptide (synthesis grade)
-
Sterile, endotoxin-free Phosphate-Buffered Saline (PBS)
-
Adjuvant (e.g., incomplete Freund's adjuvant, though some protocols use peptide in PBS alone)
-
8-10 week old female BALB/c mice
-
Syringes and needles (27-30 gauge)
2. Peptide Preparation:
-
Aseptically dissolve the F 92-106 peptide in sterile PBS to a final concentration of 1 mg/mL.
-
If using an adjuvant, emulsify the peptide solution with an equal volume of the adjuvant according to the manufacturer's instructions.
-
The final injection volume should be 100 µL, containing 100 µg of the peptide.
3. Immunization Procedure:
-
Administer 100 µg of the F 92-106 peptide preparation subcutaneously at the base of the tail or on the flank.[1][2]
-
Repeat the immunization twice a week for a total of three weeks.[1][2]
-
House the animals under specific pathogen-free conditions.
4. Assessment of Immune Response (Post-Immunization):
-
CTL Response: Euthanize mice and isolate splenocytes or lung cells. Restimulate the cells in vitro with 4 µg/mL of the F 92-106 peptide for several hours (for intracellular cytokine staining) or days (for ELISpot).[3][4][6]
-
Cytokine Profiling: Use ELISpot or flow cytometry to quantify IFN-γ and TNF-α producing CD8+ T-cells.[4]
-
Viral Challenge: Following the immunization schedule, challenge the mice with a sublethal dose of RSV (e.g., 0.5 x 10^6 PFU/mouse). Monitor weight loss and determine lung viral titers 4-5 days post-infection to assess protection.[4]
Signaling Pathway and Experimental Workflow
The F 92-106 peptide is processed and presented by antigen-presenting cells (APCs) via the MHC class I pathway, leading to the activation of naive CD8+ T-cells. These cells then differentiate into cytotoxic T lymphocytes that can recognize and kill RSV-infected cells.
Part 2: Myelin Oligodendrocyte Glycoprotein Peptide (92-106) for EAE Induction
The MOG 92-106 peptide is a key encephalitogenic epitope used to induce Experimental Autoimmune Encephalomyelitis (EAE) in specific mouse strains. This model is instrumental in studying the pathogenesis of multiple sclerosis and for testing potential therapeutics.
Data Presentation: Quantitative Parameters for EAE Induction
The following table summarizes key quantitative data for inducing EAE with MOG 92-106 peptide.
| Parameter | Value | Mouse Strain | Application | Source |
| Immunization Dosage | 100 µ g/mouse | SJL/J, A.SW | EAE Induction | [7][8] |
| Adjuvant | Complete Freund's Adjuvant (CFA) | SJL/J | EAE Induction | [7] |
| CFA Component | M. tuberculosis H37RA (200 µg) | SJL/J | EAE Induction | [7] |
| Pertussis Toxin (PTX) | 200 ng/mouse | SJL/J | EAE Enhancement | [7] |
| Administration Route | Footpad / Subcutaneous | SJL/J | EAE Induction | [7] |
| Disease Onset | 9-14 days post-immunization | SJL/J | EAE Clinical Course | [9] |
Experimental Protocol: Induction of EAE with MOG 92-106
This protocol describes the active induction of EAE in SJL/J mice.
1. Materials:
-
MOG 92-106 peptide (synthesis grade)
-
Sterile, endotoxin-free Phosphate-Buffered Saline (PBS)
-
Complete Freund's Adjuvant (CFA) containing M. tuberculosis H37RA (e.g., 2 mg/mL)
-
Pertussis Toxin (PTX) from Bordetella pertussis
-
8-10 week old female SJL/J mice
-
Syringes and needles
2. Immunogen Preparation:
-
Dissolve MOG 92-106 peptide in sterile PBS.
-
Create a stable water-in-oil emulsion by mixing the peptide solution with an equal volume of CFA. The final concentration should be such that a 100 µL injection volume contains 100 µg of MOG peptide and 200 µg of M. tuberculosis.[7]
-
Prepare PTX by diluting in sterile PBS to a concentration where a 100-200 µL injection contains 200 ng.
3. Immunization Procedure:
-
Anesthetize the mice lightly.
-
Administer a total of 100 µL of the MOG/CFA emulsion subcutaneously, distributed over two sites (e.g., 50 µL in each hind footpad).[7]
-
On the day of immunization (Day 0) and again 48 hours later (Day 2), administer 200 ng of PTX intravenously or intraperitoneally.[7]
-
Provide easy access to food and water for animals that develop paralysis.
4. Clinical Assessment:
-
Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Score the disease severity using a standard scale:[7]
-
0: No disease
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund
-
Experimental Workflow
The workflow for EAE induction involves preparing the encephalitogenic emulsion, immunizing the mice, and subsequent daily monitoring for clinical signs of disease.
References
- 1. Fusion glycoprotein (92-106)_TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Virus-Like Particle Vaccine Containing the F Protein of Respiratory Syncytial Virus Confers Protection without Pulmonary Disease by Modulating Specific Subsets of Dendritic Cells and Effector T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of the Fc Receptor γ-Chain in Inducing Protective Immune Responses after Heterologous Vaccination against Respiratory Syncytial Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Respiratory syncytial virus-like nanoparticle vaccination induces long-term protection without pulmonary disease by modulating cytokines and T-cells partially through alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
Application Notes and Protocols for MHC-Peptide Binding Assay with Fusion Glycoprotein (92-106)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The binding of peptides to Major Histocompatibility Complex (MHC) molecules is a critical event in the adaptive immune response. This interaction determines which peptide fragments (epitopes) from pathogens or abnormal cells are presented to T cells, thereby initiating a specific immune reaction. Assaying the binding affinity of peptides to MHC molecules is fundamental in immunology research, vaccine development, and cancer immunotherapy.[1][2]
This document provides a detailed protocol for determining the binding affinity of the Fusion glycoprotein (92-106) peptide to its restricting MHC class I molecule. The Fusion glycoprotein (92-106) is a known cytotoxic T lymphocyte (CTL) epitope derived from the Respiratory Syncytial Virus (RSV) fusion protein.[3][4] Understanding its binding characteristics is crucial for designing effective RSV vaccines and immunotherapies.
The protocol described here is a competitive binding assay based on fluorescence polarization (FP).[5][6][7] This method measures the ability of a test peptide (the unlabeled Fusion glycoprotein peptide) to compete with a high-affinity, fluorescently labeled standard peptide for binding to a purified, soluble MHC class I molecule. The binding affinity is typically expressed as the IC50 value, which is the concentration of the test peptide required to inhibit 50% of the binding of the fluorescent probe.[5]
Key Concepts and Signaling Pathways
The presentation of viral peptides like the Fusion glycoprotein (92-106) epitope begins with the viral protein's expression within an infected host cell. The protein is subsequently processed by the proteasome into smaller peptide fragments. These peptides are then transported into the endoplasmic reticulum (ER) via the Transporter associated with Antigen Processing (TAP). Within the ER, peptides with the appropriate binding motif are loaded onto MHC class I molecules. The stable peptide-MHC complex is then transported to the cell surface for presentation to CD8+ cytotoxic T lymphocytes.
Caption: MHC Class I Antigen Presentation Pathway for Viral Peptides.
Experimental Protocol: Competitive MHC-Peptide Binding Assay by Fluorescence Polarization
This protocol outlines a competitive binding assay to determine the IC50 of the unlabeled Fusion glycoprotein (92-106) peptide. The peptide sequence is Glu-Leu-Gln-Leu-Leu-Met-Gln-Ser-Thr-Pro-Pro-Thr-Asn-Asn-Arg.[8] The protocol is adapted for the murine H-2Kd MHC class I molecule, as the Fusion glycoprotein (92-106) is known to form a complex with the Kd heavy chain.[3]
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| Purified, soluble H-2Kd MHC Class I | (e.g., MBL International) | (Varies) |
| Fusion Glycoprotein (92-106) Peptide | (e.g., ApexBio) | A1136 |
| High-Affinity Fluorescent Probe Peptide | (Custom Synthesis) | (N/A) |
| Assay Buffer (e.g., PBS, pH 7.4) | (Generic) | (N/A) |
| Protease Inhibitor Cocktail | (e.g., Sigma-Aldrich) | (Varies) |
| 96-well, black, flat-bottom plates | (e.g., Corning) | (Varies) |
| Fluorescence Polarization Plate Reader | (Various) | (N/A) |
Experimental Workflow
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. MHC/Peptide Competition Binding Assays - Creative BioMart [mhc.creativebiomart.net]
- 3. Fusion glycoprotein (92-106)_TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of Peptide Binding to MHC Class II Molecules by Fluorescence Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
Application Notes and Protocols: Fusion Glycoprotein (92-106) in Respiratory Syncytial Virus (RSV) Vaccine Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly. The RSV fusion (F) glycoprotein is a primary target for vaccine development as it is essential for viral entry into host cells and is highly conserved between RSV subtypes. The peptide sequence (92-106) of the F protein has been identified as a significant epitope in the cellular immune response to RSV infection. This document provides detailed application notes, quantitative data, and experimental protocols relevant to the investigation of the F(92-106) peptide in the context of RSV vaccine research and development.
Data Presentation
The following tables summarize quantitative data from preclinical studies involving the RSV fusion glycoprotein (92-106) peptide and related vaccine platforms.
Table 1: Immunogenicity of RSV F(92-106) Peptide in Mice
| Parameter | Assay | Mouse Strain | Immunization/Challenge | Result | Reference |
| IFN-γ Secretion | ELISpot | BALB/c | FI-RSV immunization, RSV challenge, F(92-106) in vitro stimulation | Increased IFN-γ secreting cell spots with low dose alum adjuvant compared to high dose.[1][2] | [1][2] |
| IL-4 Secretion | ELISpot | BALB/c | FI-RSV immunization, RSV challenge, F(92-106) in vitro stimulation | Significant reduction in IL-4 secreting cell spots with low dose alum adjuvant compared to high dose.[1][2] | [1][2] |
| CD8+ T-cell Response | Intracellular Cytokine Staining | BALB/c | F-VLP prime, FI-RSV boost, RSV challenge, F(92-106) in vitro stimulation | Lower numbers of IFN-γ and TNF-α secreting CD8+ T-cells in FcRγ −/− mice compared to wild-type.[3] | [3] |
| Protective Efficacy | Viral Load in Lungs | BALB/c | Immunization with F(92-106) peptide, intranasal RSV challenge | Significant reduction in lung viral load compared to unimmunized mice. |
Table 2: In Vivo Efficacy of Vaccine Candidates Incorporating F Protein Epitopes
| Vaccine Candidate | Animal Model | Challenge Virus | Reduction in Lung Viral Load | Key Findings | Reference |
| F VLP (Virus-Like Particle) | BALB/c Mice | RSV A2 | >1,000-fold reduction | Induced high neutralizing antibody titers and a balanced Th1/Th2 response.[4] | [4] |
| Split RSV Vaccine + Adjuvant | 2-week-old Mice | RSV | ~100-fold reduction (prime only) | Combination adjuvants (CpG+MPL) enhanced IFN-γ secretion in response to F peptide stimulation.[5] | [5] |
| Peptide 23 (F559-567) | HLA-A2 Transgenic Mice | RSV-B1 | Significant reduction | Induced both Th1 and CD8+ T-cell responses.[6] | [6] |
| S1S-MAP (Mimotope) | BALB/c Mice | RSV | 98.7% reduction | Induced neutralizing antibodies and reduced pulmonary cell infiltration.[7] | [7] |
Experimental Protocols
Protocol 1: In Vitro T-Cell Stimulation with F(92-106) Peptide and Analysis by ELISpot
This protocol describes the measurement of cytokine-secreting T-cells in response to the F(92-106) peptide using an Enzyme-Linked Immunospot (ELISpot) assay.
Materials:
-
PVDF membrane 96-well plates
-
Capture antibody (e.g., anti-mouse IFN-γ or IL-4)
-
Blocking solution (e.g., PBS with 1% BSA)
-
Splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized or infected animals
-
RSV F(92-106) peptide (Sequence: ELQLLMQSTPATNNR)[4]
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Biotinylated detection antibody (e.g., anti-mouse IFN-γ or IL-4)
-
Streptavidin-enzyme conjugate (e.g., Streptavidin-HRP)
-
Substrate solution (e.g., AEC or TMB)
-
ELISpot reader
Procedure:
-
Plate Coating: Coat the PVDF membrane 96-well plates with the capture antibody overnight at 4°C.
-
Blocking: Wash the plates and block with a blocking solution for 2 hours at room temperature.
-
Cell Plating: Prepare a single-cell suspension of splenocytes or PBMCs. Add 1x10^6 cells/well to the coated plate.
-
Peptide Stimulation: Add the F(92-106) peptide to the wells at a final concentration of 4 µg/ml.[5] Include a negative control (medium only) and a positive control (e.g., mitogen like Concanavalin A).
-
Incubation: Incubate the plate for 36 hours at 37°C in a 5% CO2 incubator.[5]
-
Detection:
-
Wash the plates to remove the cells.
-
Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Wash the plates and add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.
-
Wash the plates and add the substrate solution. Monitor for the development of spots.
-
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry completely and count the spots using an ELISpot reader.
Protocol 2: RSV Neutralization Assay
This protocol describes a plaque reduction neutralization assay to determine the titer of neutralizing antibodies in serum from vaccinated animals.
Materials:
-
HEp-2 or A549 cells
-
96-well cell culture plates
-
RSV stock of known titer
-
Serum samples from immunized and control animals
-
Cell culture medium
-
Methylcellulose overlay medium
-
Fixative solution (e.g., 80% methanol)
-
Anti-RSV F protein antibody
-
HRP-conjugated secondary antibody
-
Substrate for HRP (e.g., DAB)
Procedure:
-
Cell Seeding: Seed HEp-2 or A549 cells in 96-well plates to form a confluent monolayer.
-
Serum Dilution: Serially dilute the heat-inactivated serum samples.
-
Virus Neutralization: Mix the diluted serum with a known amount of RSV (e.g., 100-200 plaque-forming units) and incubate for 1 hour at 37°C.
-
Infection: Add the serum-virus mixture to the cell monolayers and incubate for 1-2 hours at 37°C.
-
Overlay: Remove the inoculum and add methylcellulose overlay medium.
-
Incubation: Incubate the plates for 3-5 days at 37°C to allow for plaque formation.
-
Plaque Staining:
-
Fix the cells with the fixative solution.
-
Permeabilize the cells and add the anti-RSV F protein antibody.
-
Add the HRP-conjugated secondary antibody.
-
Add the substrate to visualize the plaques.
-
-
Analysis: Count the number of plaques in each well. The neutralizing antibody titer is the reciprocal of the highest serum dilution that causes a 50% or greater reduction in the number of plaques compared to the control.
Protocol 3: In Vivo Efficacy Study in a Mouse Model
This protocol outlines a general procedure for assessing the protective efficacy of a vaccine candidate incorporating the F(92-106) epitope in a mouse model.
Materials:
-
BALB/c mice
-
Vaccine formulation containing the F(92-106) peptide or a vector expressing it
-
Adjuvant (if required)
-
Live RSV for challenge
-
Anesthesia
-
Materials for lung tissue harvesting and processing
Procedure:
-
Immunization: Immunize mice with the vaccine formulation. This may involve one or more doses administered via a specific route (e.g., intramuscular, intranasal). Include a control group receiving a placebo.
-
Challenge: After a specified period to allow for the development of an immune response (e.g., 4 weeks after the final immunization), challenge the mice intranasally with a sublethal dose of live RSV.[7]
-
Monitoring: Monitor the mice daily for signs of illness, including weight loss.[4]
-
Viral Load Determination: At the peak of viral replication (typically 4-5 days post-challenge), euthanize the mice and harvest the lungs.[4][7]
-
Tissue Processing: Homogenize the lung tissue and perform a plaque assay (as described in Protocol 2) to determine the viral titer.
-
Analysis: Compare the lung viral titers between the vaccinated and control groups to determine the level of protection conferred by the vaccine. A significant reduction in viral load in the vaccinated group indicates a protective immune response.
Visualizations
Caption: T-cell activation pathway initiated by the F(92-106) peptide.
Caption: Workflow for in vivo efficacy testing of an F(92-106) based vaccine.
Caption: Logical flow from F(92-106) vaccination to protection from RSV.
References
- 1. Alum Adjuvant Enhances Protection against Respiratory Syncytial Virus but Exacerbates Pulmonary Inflammation by Modulating Multiple Innate and Adaptive Immune Cells | PLOS One [journals.plos.org]
- 2. Alum Adjuvant Enhances Protection against Respiratory Syncytial Virus but Exacerbates Pulmonary Inflammation by Modulating Multiple Innate and Adaptive Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of the Fc Receptor γ-Chain in Inducing Protective Immune Responses after Heterologous Vaccination against Respiratory Syncytial Virus Infection | MDPI [mdpi.com]
- 4. Virus-Like Particle Vaccine Containing the F Protein of Respiratory Syncytial Virus Confers Protection without Pulmonary Disease by Modulating Specific Subsets of Dendritic Cells and Effector T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The efficacy of inactivated split respiratory syncytial virus as a vaccine candidate and the effects of novel combination adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunoprotectivity of HLA-A2 CTL Peptides Derived from Respiratory Syncytial Virus Fusion Protein in HLA-A2 Transgenic Mouse | PLOS One [journals.plos.org]
- 7. A Peptide Mimic of a Protective Epitope of Respiratory Syncytial Virus Selected from a Combinatorial Library Induces Virus-Neutralizing Antibodies and Reduces Viral Load In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting high background in Fusion glycoprotein (92-106) ELISpot
Welcome to the technical support center for the Fusion glycoprotein (92-106) ELISpot assay. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve optimal results in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
High background in an ELISpot assay can obscure specific responses and lead to misinterpretation of data. Below are common issues and solutions tailored for the use of the Fusion glycoprotein (92-106) peptide.
Q1: What are the most common causes of high background in an ELISpot assay?
High background can stem from several factors, broadly categorized as issues with reagents, cell handling, or the assay procedure itself. Common culprits include:
-
Inadequate Washing: Insufficient washing can leave behind unbound antibodies or other reagents, leading to non-specific signal.[1][2]
-
Contaminated Reagents: Bacterial or fungal contamination in cell culture media, serum, or buffers can activate cells non-specifically.[1]
-
Suboptimal Reagent Concentrations: Incorrect concentrations of capture or detection antibodies can increase background.
-
Issues with Serum: Serum may contain heterophilic antibodies that cross-link the capture and detection antibodies.[1]
-
Overdevelopment: Prolonged incubation with the substrate can lead to a general darkening of the membrane.[2]
-
Cell Viability and Number: A high number of dead cells or too many cells per well can contribute to background noise.[1]
Q2: My negative control wells (cells without peptide) show a high number of spots. What should I do?
High background in negative control wells suggests non-specific cell activation or assay-related artifacts. Here are some troubleshooting steps:
-
Review Cell Handling: Ensure peripheral blood mononuclear cells (PBMCs) are processed promptly after blood collection, ideally within 8 hours, to maintain cell health.[1] For cryopreserved cells, allow a resting period of 18-24 hours after thawing before use in the assay.
-
Optimize Cell Density: Too many cells can lead to spontaneous cytokine release due to overcrowding. A typical starting point for antigen-specific T cell ELISpot is 200,000-300,000 cells per well.
-
Check for Reagent Contamination: Use fresh, sterile reagents. Endotoxins in media, serum, or even DMSO can cause non-specific T cell activation.
-
Evaluate Serum Source: If using human serum, it may contain cytokines or heterophilic antibodies. Consider switching to fetal bovine serum (FBS) that has been pre-screened for low background.[1]
-
Ensure Thorough Washing: Carefully wash the plate at all recommended steps to remove any residual reagents or unbound cells.
A study using a peptide pool of the RSV F protein for IFN-γ ELISpot with human PBMCs established an acceptance criterion for a mock (no peptide) response of less than 80 spot-forming cells (SFC) per 10^6 PBMCs.[2] This can serve as a benchmark for acceptable background levels.
Q3: What is the recommended concentration for the Fusion glycoprotein (92-106) peptide in the ELISpot assay?
The optimal peptide concentration should be determined experimentally through titration. However, based on published studies using similar peptides, a good starting point for human PBMCs is in the range of 2-10 µg/mL.
| Stimulant | Cell Type | Recommended Starting Concentration | Reference |
| RSV F peptide pool | Human PBMCs | 2 µg/mL | [2] |
| Overlapping 18-mer F peptides | Human PBMCs | 20 µM | [1] |
| Various peptides | Human PBMCs | 10 µg/mL | [3] |
It is crucial to perform a dose-response experiment to find the concentration that yields the maximal specific response with the lowest background.
Q4: The spots in my wells are fuzzy and poorly defined. What could be the cause?
Poorly defined spots can be caused by several factors during the assay:
-
Plate Movement: Disturbing the plate during the cell incubation period can cause the secreted cytokines to diffuse, resulting in fuzzy spots. Ensure the incubator is stable and the plates are not moved.
-
Improper Plate Activation: If using PVDF membrane plates, ensure proper pre-wetting with ethanol as per the manufacturer's instructions. Inadequate pre-wetting can lead to poor capture antibody binding.
-
Suboptimal Incubation Times: Both cell incubation and substrate development times need to be optimized. Over-incubation can lead to larger, merged spots.[2]
-
Incorrect Reagent Temperatures: Ensure that developing reagents are brought to room temperature before use, as enzymatic reactions are temperature-dependent.
Q5: I am observing a patchy or uneven background in my wells. What could be the reason?
A patchy background is often due to technical errors during the assay setup:
-
Improper Ethanol Treatment: Uneven wetting of the PVDF membrane with ethanol can lead to inconsistent antibody coating.
-
Inadequate Washing: Failure to completely remove residual ethanol or blocking buffer can result in a patchy appearance.
-
Presence of Bubbles: Bubbles in the wells during the addition of reagents can prevent uniform coating of the membrane.[3]
-
Cell Debris: Using cells with low viability can lead to the presence of cell debris that contributes to a patchy background.[3]
Experimental Protocols
A generalized protocol for a T-cell ELISpot assay using the Fusion glycoprotein (92-106) peptide is provided below. This should be adapted based on the specific kit manufacturer's instructions.
1. Plate Preparation:
- Pre-wet the PVDF membrane of the ELISpot plate with 35% ethanol for 1 minute.
- Wash the plate 3-5 times with sterile PBS.
- Coat the wells with the capture antibody (e.g., anti-IFN-γ) at the recommended concentration and incubate overnight at 4°C.
- Wash the plate and block with a suitable blocking buffer (e.g., RPMI + 10% FBS) for at least 2 hours at room temperature.
2. Cell Preparation and Plating:
- Isolate PBMCs from fresh blood using a density gradient separation method.
- Resuspend cells in complete culture medium and perform a cell count and viability assessment.
- Adjust the cell concentration to the desired density (e.g., 2-3 x 10^6 cells/mL).
- Prepare dilutions of the Fusion glycoprotein (92-106) peptide. A starting concentration of 2-10 µg/mL is recommended for optimization.
- Add 100 µL of the cell suspension to each well (for a final volume of 200 µL). Include negative controls (cells with medium only) and positive controls (e.g., PHA or a CEF peptide pool).
3. Incubation:
- Incubate the plate at 37°C in a 5% CO2 incubator for the recommended duration (typically 18-24 hours for IFN-γ).
4. Detection:
- Wash the plate to remove the cells.
- Add the biotinylated detection antibody at the optimized concentration and incubate for 2 hours at room temperature.
- Wash the plate and add the enzyme conjugate (e.g., Streptavidin-ALP or -HRP) for 1 hour at room temperature.
- Wash the plate thoroughly and add the substrate. Monitor spot development closely.
- Stop the reaction by washing with distilled water.
- Allow the plate to dry completely before analysis.
Visual Guides
Troubleshooting Logic for High Background
Caption: A flowchart outlining the logical steps for troubleshooting high background in ELISpot assays.
Standard ELISpot Workflow
Caption: A diagram illustrating the standard workflow for a Fusion glycoprotein (92-106) ELISpot assay.
References
- 1. Identification of Immunodominant Epitopes Derived from the Respiratory Syncytial Virus Fusion Protein That Are Recognized by Human CD4 T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme-Linked Immunospot Assay for Detection of Human Respiratory Syncytial Virus F Protein-Specific Gamma Interferon-Producing T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
enhancing stability of Fusion glycoprotein (92-106) peptide in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of the Fusion glycoprotein (92-106) peptide in solution. The following sections offer troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during experimental work with this peptide.
Peptide Physicochemical Properties
Understanding the inherent properties of the Fusion glycoprotein (92-106) peptide is the first step in developing a robust stability and handling strategy. The peptide is a 15-amino acid sequence derived from the fusion protein of the Human Respiratory Syncytial Virus (RSV) and acts as an MHC class I-restricted cytotoxic T lymphocyte (CTL) epitope.[1][2]
| Property | Value | Implication for Stability & Handling |
| Amino Acid Sequence | H₂N-Glu-Leu-Gln-Leu-Leu-Met-Gln-Ser-Thr-Pro-Pro-Thr-Asn-Asn-Arg-OH | Contains residues susceptible to specific degradation pathways: Methionine (Met) to oxidation and Asparagine (Asn) to deamidation. |
| Molecular Weight | ~1741.9 g/mol | Standard for a 15-mer peptide; does not inherently pose solubility challenges. |
| Theoretical Isoelectric Point (pI) | ~5.68 | The peptide is acidic. It will have a net negative charge at a neutral pH (pH 7) and will be least soluble near its pI. Solubility is enhanced at pH values further away from 5.68. |
| Grand Average of Hydropathicity (GRAVY) | -0.427 | The negative GRAVY score indicates the peptide is slightly hydrophilic, suggesting it should be soluble in aqueous solutions under the right pH conditions. |
Frequently Asked Questions (FAQs)
Q1: How should I reconstitute the lyophilized Fusion glycoprotein (92-106) peptide?
A1: Due to its acidic pI (~5.68), the peptide will be more soluble in basic solutions.
-
Initial Solvent: For best results, first attempt to dissolve the peptide in a small amount of sterile, high-purity water. If solubility is limited, use a dilute basic buffer.
-
Recommended Buffer: A buffer with a pH of 7.0-8.0, such as phosphate-buffered saline (PBS) or a 10 mM ammonium bicarbonate solution, is recommended. The peptide will carry a net negative charge at this pH, promoting solubility.
-
Avoid Acidic Buffers: Do not use acidic buffers (pH < 5.0) for initial reconstitution, as the peptide will be near its isoelectric point and may precipitate.
-
Technique: Add the desired volume of solvent to the vial, gently vortex, and if necessary, sonicate for a short period to aid dissolution. Always test a small aliquot of the peptide first if you are uncertain about the best solvent.
Q2: What are the recommended storage conditions for the peptide?
A2: Proper storage is critical to prevent degradation.
-
Lyophilized Form: Store at -20°C or -80°C in a desiccated environment.[3] When stored correctly, the lyophilized peptide is stable for several years. Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture condensation.
-
In Solution: Aliquot the reconstituted peptide into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3] Store these aliquots at -80°C. For short-term storage (a few days), 4°C is acceptable, but stability should be verified for your specific buffer system.
Q3: My peptide precipitated when I added it to my cell culture medium. What happened?
A3: This is likely due to either "pH shock" or the final concentration exceeding its solubility limit in the complex medium. The pH of your stock solution may be significantly different from the medium's pH (~7.4). When added, the peptide's local environment shifts rapidly, potentially crossing its pI and causing it to crash out of solution. To avoid this, add the peptide stock solution dropwise to the medium while gently stirring.
Q4: What are the primary chemical degradation pathways for this peptide and how can I minimize them?
A4: Based on its sequence, the two main chemical instability concerns are oxidation and deamidation.
-
Oxidation: The Methionine (Met) residue at position 6 is susceptible to oxidation, forming methionine sulfoxide.[4] This can be minimized by using degassed buffers/solvents and avoiding exposure to atmospheric oxygen. If oxidation is a concern for your application, consider adding a small amount of an antioxidant like DTT, though compatibility with your assay must be confirmed.
-
Deamidation: The two adjacent Asparagine (Asn) residues at positions 13 and 14 are prone to deamidation, a reaction that is accelerated at basic pH and higher temperatures.[4] To minimize deamidation, use buffers with a pH closer to neutral (pH 6.0-7.0) for long-term storage if possible and always store solutions frozen.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Biological Activity | 1. Peptide Degradation (Oxidation, Deamidation).2. Peptide Aggregation.3. Incorrect Peptide Concentration (due to poor solubility). | 1. Use fresh aliquots for each experiment. Minimize freeze-thaw cycles. Prepare solutions in degassed, sterile buffers.2. Ensure the peptide is fully dissolved. See solubility troubleshooting below.3. Confirm complete dissolution before quantifying concentration. Use a more appropriate solvent if necessary. |
| Peptide Fails to Dissolve in Aqueous Buffer | 1. pH of the buffer is too close to the peptide's pI (~5.68).2. The peptide is highly concentrated. | 1. Reconstitute in a buffer with a pH of 7.0 or higher (e.g., PBS pH 7.4, 10mM Ammonium Bicarbonate).2. Try dissolving in a small amount of an organic solvent like DMSO first, then slowly add this stock solution to your aqueous buffer with gentle stirring. Ensure the final DMSO concentration is compatible with your assay. |
| Solution is Cloudy or Contains Particulates | 1. Incomplete dissolution.2. Aggregation over time.3. Bacterial contamination. | 1. Gently vortex and sonicate the solution. If cloudiness persists, the solubility limit may have been reached.2. Store at a lower concentration. Consider adding excipients like arginine to reduce aggregation. Store frozen in single-use aliquots.3. Use sterile buffers and aseptic techniques for reconstitution. Filter-sterilize the peptide solution if compatible with your application. |
| Inconsistent Results Between Experiments | 1. Multiple freeze-thaw cycles of the stock solution.2. Degradation of peptide during storage.3. Pipetting errors with viscous stock solutions (e.g., high DMSO). | 1. Prepare single-use aliquots immediately after reconstitution.2. Re-evaluate storage conditions (temperature, buffer pH). Use a fresh vial of lyophilized peptide if necessary.3. Ensure proper mixing of stock solutions before pipetting. Use calibrated positive displacement pipettes for viscous solutions. |
Illustrative Stability Data
The following tables present illustrative data based on general principles of peptide stability. Actual stability should be determined empirically for your specific experimental conditions.
Table 1: Illustrative Long-Term Stability of Fusion Glycoprotein (92-106) Peptide
| Storage Condition | Buffer | Time | Expected Purity | Notes |
| Lyophilized, -80°C | N/A | 24 months | >98% | Gold standard for long-term storage. Keep desiccated. |
| Solution, -80°C | PBS, pH 7.4 | 6 months | >95% | Recommended for storing reconstituted peptide. Avoid freeze-thaw cycles. |
| Solution, -20°C | PBS, pH 7.4 | 1 month | ~90-95% | Acceptable for short-term storage. Risk of some degradation increases. |
| Solution, 4°C | PBS, pH 7.4 | 1 week | <90% | Not recommended for long-term storage. Risk of deamidation and oxidation increases. |
Table 2: Illustrative Effect of pH on Peptide Stability in Solution (Stored at 4°C for 1 week)
| pH | Expected Solubility | Key Potential Degradation Pathway(s) |
| 4.0 - 5.0 | Low | Hydrolysis of peptide bonds. |
| 5.5 - 6.0 | Very Low (Near pI) | Aggregation, precipitation. |
| 6.5 - 7.5 | Good | Minimal degradation; slight risk of oxidation and deamidation. |
| 8.0 - 9.0 | Excellent | Increased rate of deamidation at Asn residues. |
Experimental Protocols
Protocol 1: Reconstitution of Fusion Glycoprotein (92-106) Peptide for Cellular Assays
-
Preparation: Bring the lyophilized peptide vial to room temperature in a desiccator.
-
Initial Solubilization (Optional): If the peptide is known to be difficult to dissolve or if a high concentration is required, add a small volume of sterile DMSO (e.g., 20-50 µL) to the vial to create a concentrated stock. Gently vortex until the powder is fully dissolved.
-
Dilution in Aqueous Buffer: Prepare a sterile aqueous buffer such as PBS at pH 7.4.
-
Combine: While gently vortexing the buffer, slowly add the peptide concentrate (from step 2) or the entire aqueous solvent (if not using DMSO) to the buffer to achieve the final desired stock concentration (e.g., 1 mg/mL).
-
Verification: Ensure the final solution is clear and free of particulates. If not, sonicate in a water bath for 5-10 minutes.
-
Aliquoting and Storage: Immediately divide the stock solution into single-use aliquots and store at -80°C.
Protocol 2: General RP-HPLC Method for Monitoring Peptide Purity and Stability
This protocol provides a general starting point for assessing peptide stability.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% B to 65% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
-
Procedure: Inject a sample of the peptide solution at different time points (e.g., T=0, 1 week, 1 month). The appearance of new peaks or a decrease in the area of the main peptide peak indicates degradation. Purity can be calculated as the area of the main peak divided by the total area of all peaks.
Visual Guides
Caption: Troubleshooting Workflow for Peptide Solubility.
Caption: Key Chemical Instability Pathways for this Peptide.
References
- 1. [PDF] Sequence-based prediction of the solubility of peptides containing non-natural amino acids | Semantic Scholar [semanticscholar.org]
- 2. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
Technical Support Center: Synthetic Fusion Glycoprotein (92-106) Peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control of synthetic Fusion glycoprotein (92-106) peptide. The peptide sequence is H₂N-Glu-Leu-Gln-Leu-Leu-Met-Gln-Ser-Thr-Pro-Pro-Thr-Asn-Asn-Arg-OH with a molecular weight of 1741.96 g/mol .[1]
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for the lyophilized Fusion glycoprotein (92-106) peptide?
For long-term stability, lyophilized peptides should be stored at -20°C or colder, protected from bright light.[2][3][4][5] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture absorption, which can decrease the peptide's stability.[2][4]
2. How should I dissolve the Fusion glycoprotein (92-106) peptide?
There is no single solvent that works for all peptides.[2] A systematic approach is recommended. Start with a small amount of the peptide to test for solubility.[6] Given the sequence of the Fusion glycoprotein (92-106) peptide, which contains both hydrophobic and polar amino acids, a good starting point would be sterile distilled water or a dilute (0.1%) acetic acid solution.[2] If solubility is an issue, sonication can help break up aggregates.[2][6] For highly hydrophobic peptides, organic solvents like DMSO or DMF may be necessary, followed by careful dilution in an aqueous buffer.[4]
3. What is the expected purity of the synthetic Fusion glycoprotein (92-106) peptide?
The purity of synthetic peptides is typically determined by High-Performance Liquid Chromatography (HPLC) and is usually offered at different grades (e.g., >80%, >95%, >98%).[7] For most research applications, a purity of >95% is recommended to minimize the impact of impurities on experimental results. Impurities can include truncated sequences, deletion sequences, or byproducts from the synthesis process.[8]
4. How is the identity of the Fusion glycoprotein (92-106) peptide confirmed?
The primary method for confirming the identity of a synthetic peptide is Mass Spectrometry (MS).[9] This technique verifies that the molecular weight of the synthesized peptide matches the theoretical molecular weight of the Fusion glycoprotein (92-106) peptide (1741.96 g/mol ).[1] For a more rigorous confirmation of the amino acid sequence, tandem MS (MS/MS) sequencing can be performed.[9]
5. What are potential sources of variability in my experiments using this peptide?
Several factors can contribute to experimental variability:
-
Peptide Purity: Impurities can have off-target effects.[8]
-
Peptide Concentration: Inaccurate determination of peptide concentration can lead to inconsistent results.
-
Peptide Stability: Peptides containing residues like Met, Cys, and Trp are susceptible to oxidation.[3] The Fusion glycoprotein (92-106) peptide contains a methionine residue, making it prone to oxidation.
-
Biological Contaminants: Endotoxins (lipopolysaccharides) from bacterial contamination during synthesis can trigger unwanted immune responses in cellular assays.[10][11][12][13]
-
Counter-ion Effects: Trifluoroacetic acid (TFA), often used in purification, can remain as a counter-ion and may be toxic to cells in culture.[7][11]
Troubleshooting Guides
Problem: Poor or Inconsistent Biological Activity
| Possible Cause | Troubleshooting Steps |
| Incorrect Peptide Concentration | Use a quantitative amino acid analysis (AAA) to determine the accurate net peptide content.[7][14][15][16] The Bradford assay and other colorimetric methods can be inaccurate for peptides.[16] |
| Peptide Degradation | Ensure proper storage at -20°C or colder in a desiccated environment.[4] Avoid repeated freeze-thaw cycles by aliquoting the peptide solution.[3] For the Met-containing Fusion glycoprotein (92-106) peptide, minimize exposure to oxygen. |
| Suboptimal Peptide Purity | Verify the purity of your peptide batch using analytical HPLC. If the purity is lower than required for your application, consider re-purification or obtaining a higher purity grade. |
| Presence of Endotoxins | If using the peptide in cellular assays, test for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay.[10][12] If high, use an endotoxin removal service or obtain a new batch of endotoxin-free peptide.[12][13] |
| TFA Interference | If you suspect TFA toxicity in your cell-based assays, consider exchanging the TFA counter-ion for acetate or chloride.[7] |
Problem: Peptide Solubility Issues
| Possible Cause | Troubleshooting Steps |
| Hydrophobic Nature of the Peptide | The Fusion glycoprotein (92-106) peptide has several hydrophobic residues (Leu, Met). If it doesn't dissolve in water, try adding a small amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add your aqueous buffer while vortexing.[4] |
| Peptide Aggregation | Sonication can help to break apart peptide aggregates and improve solubility.[2][6] |
| Incorrect pH | The net charge of a peptide is pH-dependent. Adjusting the pH of the buffer may improve solubility. For basic peptides (net positive charge), an acidic buffer may help. For acidic peptides (net negative charge), a basic buffer may be more effective.[6] |
Quality Control Data Summary
The following table summarizes the typical quality control specifications for a high-purity synthetic Fusion glycoprotein (92-106) peptide.
| Parameter | Method | Specification |
| Identity (Molecular Weight) | Mass Spectrometry (MS) | 1741.96 ± 1.0 Da |
| Purity | HPLC (at 210-220 nm) | ≥ 95% |
| Net Peptide Content | Amino Acid Analysis (AAA) | 70 - 90% |
| Water Content | Karl Fischer Titration | ≤ 10% |
| Endotoxin Level | LAL Assay | ≤ 0.01 EU/µg |
Experimental Protocols
Protocol 1: Determination of Peptide Purity by Reverse-Phase HPLC (RP-HPLC)
-
Materials:
-
Lyophilized Fusion glycoprotein (92-106) peptide
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA
-
C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)[17]
-
HPLC system with UV detector
-
-
Procedure:
-
Prepare a stock solution of the peptide at 1 mg/mL in Mobile Phase A.
-
Set the column temperature to 30°C.[17]
-
Set the flow rate to 1 mL/min.[17]
-
Set the UV detector to 220 nm.
-
Inject 20 µL of the peptide solution.[17]
-
Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Analyze the chromatogram to determine the area percentage of the main peak, which represents the peptide purity.
-
Protocol 2: Confirmation of Peptide Identity by Mass Spectrometry (MS)
-
Materials:
-
Peptide solution (from HPLC analysis or freshly prepared)
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
-
-
Procedure:
-
Introduce the peptide solution into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range for the Fusion glycoprotein (92-106) peptide (e.g., m/z 500-2000).
-
Analyze the spectrum to identify the peak corresponding to the molecular weight of the peptide (1741.96 g/mol ). The observed mass should be within ±1 Da of the theoretical mass.[18]
-
Protocol 3: Quantification of Net Peptide Content by Amino Acid Analysis (AAA)
-
Materials:
-
Lyophilized Fusion glycoprotein (92-106) peptide
-
6 M HCl
-
Amino acid standards
-
AAA instrument (with HPLC and derivatization system)
-
-
Procedure:
-
Accurately weigh a small amount of the lyophilized peptide.
-
Hydrolyze the peptide in 6 M HCl at 110°C for 24 hours to break it down into its constituent amino acids.
-
Separate the amino acids by ion-exchange chromatography or reverse-phase chromatography after derivatization.
-
Quantify the amount of each amino acid by comparing the peak areas to those of known amino acid standards.
-
Calculate the net peptide content by comparing the total weight of the quantified amino acids to the initial weight of the lyophilized peptide.[14]
-
Visualizations
Caption: Quality control workflow for synthetic peptides.
Caption: Troubleshooting logic for peptide experiments.
References
- 1. apexbt.com [apexbt.com]
- 2. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 3. genscript.com [genscript.com]
- 4. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 5. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 8. jpt.com [jpt.com]
- 9. Quality control of synthetic peptides [innovagen.com]
- 10. genscript.com [genscript.com]
- 11. genscript.com [genscript.com]
- 12. Endotoxin Testing Analysis and Removal - Bio-Synthesis, Inc. [biosyn.com]
- 13. Biological Testing Services for Peptide Characterization - Creative Peptides [creative-peptides.com]
- 14. Analytical methods and Quality Control for peptide products [biosynth.com]
- 15. Protein quantification - Amino Acid analysis service [alphalyse.com]
- 16. pcl.tamu.edu [pcl.tamu.edu]
- 17. Synthetic Peptide Analyzed with HPLC - AppNote [mtc-usa.com]
- 18. polypeptide.com [polypeptide.com]
Technical Support Center: Optimizing CTL Assays with Fusion Glycoprotein (92-106)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in Cytotoxic T-Lymphocyte (CTL) assays using the Fusion glycoprotein (92-106) peptide.
Frequently Asked Questions (FAQs)
Q1: What is the Fusion glycoprotein (92-106) peptide and why is it used in CTL assays?
The Fusion glycoprotein (92-106) is a peptide derived from the respiratory syncytial virus (RSV) fusion protein. It functions as a well-characterized MHC class I-restricted CTL epitope, meaning it is recognized by cytotoxic T lymphocytes.[1][2] This specific recognition makes it a valuable tool for in vitro studies of CTL responses, such as in vaccine development and immunotherapy research.[3]
Q2: How should the Fusion glycoprotein (92-106) peptide be stored and handled to ensure stability and solubility?
Q3: What are the common sources of variability in CTL assays?
Variability in CTL assays can arise from several factors, including:
-
Cell Health and Viability: The health and viability of both effector (T cells) and target cells are paramount. Ensure cells are in the exponential growth phase and have high viability before starting the assay.[6][7]
-
Reagent Consistency: Use fresh, high-quality culture media and supplements from a consistent source.[8] Lot-to-lot variability in reagents can introduce significant differences in results.
-
Peptide Quality and Concentration: The purity, stability, and concentration of the Fusion glycoprotein (92-106) peptide are critical for consistent T-cell stimulation.
-
Assay Conditions: Factors such as cell seeding density, incubation times, and temperature need to be optimized and kept consistent across experiments.[8][9]
-
Instrument Calibration: Regular calibration and maintenance of equipment like flow cytometers and plate readers are essential for reproducible data acquisition.[8]
-
Operator Technique: Consistent pipetting, washing, and cell handling techniques are crucial to minimize variability.
Troubleshooting Guides
This section provides solutions to common problems encountered during CTL assays.
Low or No CTL Response
| Potential Cause | Troubleshooting Step |
| Poor Peptide Activity | - Verify the storage and handling of the Fusion glycoprotein (92-106) peptide. - Perform a dose-response experiment to determine the optimal peptide concentration. - Test a new batch or lot of the peptide. |
| Low Frequency of Antigen-Specific T-Cells | - Increase the number of effector cells per well.[10] - Consider enriching for antigen-specific T-cells before the assay. |
| Suboptimal Cell Viability | - Ensure effector and target cells are healthy and have >95% viability before plating.[6] - Use fresh culture media and supplements.[8] |
| Inefficient Antigen Presentation | - Confirm that the target cells express the appropriate MHC class I molecule for presenting the Fusion glycoprotein (92-106) peptide. |
| Incorrect Assay Setup | - Double-check all reagent concentrations and incubation times. - Ensure the correct controls (e.g., unstimulated cells, positive control peptide) are included. |
High Background Signal
| Potential Cause | Troubleshooting Step |
| Non-Specific T-Cell Activation | - Ensure the purity of the Fusion glycoprotein (92-106) peptide. - Wash cells thoroughly to remove any residual mitogens or other stimulants. |
| High Spontaneous Lysis of Target Cells (Chromium Release Assay) | - Handle target cells gently during labeling and washing steps. - Optimize the labeling procedure to avoid cellular stress. |
| Autofluorescence (Flow Cytometry-based assays) | - Include an unstained control to assess the level of autofluorescence.[11] - If autofluorescence is high, consider using a viability dye to exclude dead cells, which are often more autofluorescent. |
| Non-specific Antibody Binding (ELISpot/ICS) | - Use an isotype control to determine the level of non-specific antibody binding.[12] - Titrate antibodies to determine the optimal concentration that maximizes signal-to-noise ratio.[13] - Ensure proper blocking steps are included in the protocol. |
High Well-to-Well Variability
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | - Ensure cells are thoroughly resuspended to a single-cell suspension before plating. - Use calibrated pipettes and consistent technique for cell plating. |
| Edge Effects in 96-well Plates | - To minimize evaporation, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS. - Avoid stacking plates in the incubator.[8] |
| Incomplete Washing | - Ensure consistent and thorough washing steps to remove unbound reagents. |
| Technical Errors | - Review the entire protocol for any potential sources of error in pipetting or reagent addition. |
Experimental Protocols
Chromium-51 Release Assay
The chromium-51 (⁵¹Cr) release assay is a classic method to measure CTL-mediated cytotoxicity.[14]
-
Target Cell Labeling:
-
Co-culture:
-
Detection:
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new plate or tubes.
-
Measure the amount of ⁵¹Cr released into the supernatant using a gamma counter.[14]
-
-
Calculation of Specific Lysis:
Intracellular Cytokine Staining (ICS)
ICS is a flow cytometry-based assay to detect cytokine production within individual cells.[6]
-
Cell Stimulation:
-
Stimulate peripheral blood mononuclear cells (PBMCs) or isolated T cells with the Fusion glycoprotein (92-106) peptide for several hours.
-
A protein transport inhibitor (e.g., Brefeldin A or Monensin) must be added during the last few hours of stimulation to cause cytokines to accumulate inside the cell.[18][19]
-
-
Surface Staining:
-
Wash the cells and stain with fluorochrome-conjugated antibodies against cell surface markers (e.g., CD8, CD4) to identify the T-cell populations of interest.[20]
-
-
Fixation and Permeabilization:
-
Intracellular Staining:
-
Stain the permeabilized cells with fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α).[18]
-
-
Flow Cytometry Analysis:
-
Wash the cells and acquire the data on a flow cytometer.
-
Analyze the data to quantify the percentage of cytokine-producing cells within specific T-cell subsets.
-
ELISpot Assay
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the number of cytokine-secreting cells at the single-cell level.[10]
-
Plate Coating:
-
Cell Incubation:
-
Detection:
-
Spot Development:
-
Add a substrate that precipitates upon enzymatic reaction, forming a visible spot at the location of each cytokine-secreting cell.[10]
-
-
Analysis:
-
Wash and dry the plate.
-
Count the number of spots in each well using an automated ELISpot reader. Each spot represents a single cytokine-producing cell.
-
Data Presentation
Table 1: Representative Effector-to-Target (E:T) Ratios for a Chromium Release Assay
| E:T Ratio | % Specific Lysis (Example Data) |
| 100:1 | 75% |
| 50:1 | 60% |
| 25:1 | 45% |
| 12.5:1 | 25% |
| 6.25:1 | 10% |
| Target Only | 0% |
Note: This is example data and actual results will vary depending on the experimental conditions and the potency of the effector cells.
Table 2: Common Cytokines Measured in CTL Assays
| Cytokine | Primary Function in CTL Response | Common Assay |
| IFN-γ | Antiviral activity, activation of other immune cells | ELISpot, ICS |
| TNF-α | Pro-inflammatory, induction of apoptosis in target cells | ICS |
| IL-2 | T-cell proliferation and survival | ELISpot, ICS |
| Granzyme B | Induces apoptosis in target cells | ELISpot[22] |
Visualizations
Caption: T-Cell activation signaling cascade initiated by TCR recognition of the peptide-MHC complex.
References
- 1. Fusion glycoprotein (92-106)_TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Stabilizing peptide fusion for solving the stability and solubility problems of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Intracellular Cytokine Staining Protocol [anilocus.com]
- 7. youtube.com [youtube.com]
- 8. biocompare.com [biocompare.com]
- 9. Optimization Strategies of Cell-Based Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. mabtech.com [mabtech.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. biomol.com [biomol.com]
- 13. Optimization | Cytometry [cytometry.mlsascp.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 16. Chromium-51 Release Assay | Revvity [revvity.com]
- 17. mdpi.com [mdpi.com]
- 18. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 20. med.virginia.edu [med.virginia.edu]
- 21. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ELISPOT Assay for Monitoring Cytotoxic T Lymphocytes (CTL) Activity in Cancer Vaccine Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Immunogenicity of Fusion Glycoprotein (92-106) In Vitro
Welcome to the technical support center for researchers working with the Fusion glycoprotein (92-106) peptide from Human Respiratory Syncytial Virus (RSV). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the challenges associated with the low intrinsic immunogenicity of this peptide in vitro.
Frequently Asked Questions (FAQs)
Q1: Why is the Fusion glycoprotein (92-106) peptide poorly immunogenic in vitro?
A1: Short synthetic peptides, like the 15-amino acid Fusion glycoprotein (92-106) (sequence: ELQLLMQSTPPTNNR), often exhibit poor immunogenicity on their own for several reasons[1][2]. They are generally too small to be effectively recognized by the immune system, may be rapidly degraded, and often lack the necessary components to activate both B cells (for antibody production) and T helper cells, which are crucial for a robust immune response[1]. Specifically, they may not efficiently bind to Major Histocompatibility Complex (MHC) molecules on antigen-presenting cells (APCs) to initiate a T-cell response[3][4].
Q2: What is the primary type of T-cell response expected from in vitro stimulation with the F(92-106) peptide?
A2: The Fusion glycoprotein (92-106) peptide is primarily recognized as a CD8+ T-cell epitope[3][5][6]. In vitro restimulation of splenocytes or lung lymphocytes from RSV-immunized mice with this peptide predominantly induces the production of cytokines associated with CD8+ T-cell activation, such as interferon-gamma (IFN-γ)[3][6][7].
Q3: Can I generate a primary antibody response to the F(92-106) peptide in a purely in vitro system?
A3: Generating a primary antibody response to a short, unconjugated peptide like F(92-106) in a standard in vitro culture is very challenging due to its poor immunogenicity[1]. Specialized in vitro immunization protocols, often involving the use of adjuvants, carrier proteins, and co-cultures with specific immune cells like dendritic cells, are generally required to elicit a detectable primary antibody response[8][9].
Q4: What are the most common in vitro assays to measure the immunogenicity of the F(92-106) peptide?
A4: The most common in vitro assays for this peptide focus on T-cell responses. These include:
-
Enzyme-Linked Immunospot (ELISpot) assay: To quantify the number of cytokine-secreting cells (e.g., IFN-γ, IL-4) upon peptide stimulation[3][5][6].
-
Intracellular Cytokine Staining (ICS) with Flow Cytometry: To identify and quantify the phenotype of cytokine-producing T cells (e.g., CD8+ IFN-γ+ T cells)[3][7][10].
-
T-cell Proliferation Assays: To measure the proliferation of T cells in response to the peptide.
Troubleshooting Guides
Problem 1: Low or undetectable cytokine secretion (IFN-γ, TNF-α) in ELISpot or ICS assays after in vitro restimulation of primed cells.
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal Peptide Concentration | Titrate the peptide concentration used for stimulation (typically in the range of 1-10 µg/mL). | An insufficient peptide concentration may not adequately stimulate T cells, while an excessively high concentration can sometimes lead to T-cell anergy or death[11]. |
| Low Frequency of Antigen-Specific T Cells | Increase the number of cells seeded per well in the ELISpot plate or acquire more events in flow cytometry. | The frequency of peptide-specific T cells, even in primed animals, can be low. Increasing the cell number enhances the probability of detecting a response[5][12]. |
| Poor Antigen Presentation | Co-culture lymphocytes with professional antigen-presenting cells (APCs) like dendritic cells (DCs) pulsed with the peptide. | DCs are highly efficient at processing and presenting peptide antigens to T cells, which can significantly enhance the response[13][14][15]. |
| Inadequate Incubation Time | Optimize the stimulation time. For cytokine secretion assays, this is typically 3-6 hours for peptides, but can be extended up to 16 hours for whole proteins[16]. For ELISpot, stimulation can last for 24-48 hours. | Cytokine production is a dynamic process. The optimal time for detection can vary depending on the specific cytokine and the experimental system[17]. |
| Cell Viability Issues | Check cell viability before and after the assay. Ensure proper handling and cryopreservation/thawing procedures if using frozen cells. | Low cell viability will naturally lead to a poor or absent response. Resting thawed cells overnight can improve their responsiveness[18]. |
Problem 2: Difficulty in inducing a primary in vitro T-cell response from naive cells.
| Possible Cause | Troubleshooting Step | Rationale |
| Lack of Co-stimulation | Utilize engineered antigen-presenting cells (APCs) that express co-stimulatory molecules (e.g., B7.1) or use a dendritic cell-T cell co-culture system. | Naive T-cell activation requires both a primary signal (peptide-MHC) and a co-stimulatory signal from the APC. Without co-stimulation, T cells may become anergic or undergo apoptosis[3]. |
| Insufficient Adjuvant Effect | Add an in vitro adjuvant to the culture, such as CpG oligodeoxynucleotides (a TLR9 agonist) or Poly(I:C) (a TLR3 agonist). | Adjuvants can activate APCs, leading to increased expression of co-stimulatory molecules and production of cytokines that promote T-cell activation and differentiation[7][19]. |
| Peptide Instability or Poor MHC Binding | Consider using a modified version of the peptide with enhanced stability or MHC-binding affinity. Alternatively, conjugate the peptide to a carrier protein. | Modifications can improve the peptide's half-life in culture and its ability to be presented by APCs. Carrier proteins provide T-helper epitopes that can enhance the overall immune response[1][6][20]. |
| Low Precursor Frequency | Increase the total number of peripheral blood mononuclear cells (PBMCs) or lymphocytes in the primary culture. | The frequency of naive T cells specific for any given epitope is extremely low. A larger starting population increases the chances of successful priming[21]. |
Data Summary
The following tables summarize quantitative data from studies that have used the Fusion glycoprotein (92-106) peptide for in vitro T-cell stimulation.
Table 1: Effect of Alum Adjuvant on T-Cell Responses to F(92-106) Peptide In Vitro
Cells were isolated from mice immunized with formalin-inactivated RSV (FI-RSV) with or without alum and restimulated in vitro with the F(92-106) peptide.
| Parameter | FI-RSV without Alum | FI-RSV with Alum | Reference |
| IL-4 Secreting Lung Cells (spots/10^6 cells) | Low | Significantly Increased | [3][22] |
| IFN-γ Secreting Lung Cells (spots/10^6 cells) | High | Inhibited | [3][22] |
| IFN-γ-IL-4+ CD4+ T Cells in Lung (%) | ~1% | ~5% (approx. 5-fold increase) | [3] |
Table 2: Cytokine-Secreting T-Cell Responses to F(92-106) Peptide in Different Vaccination Models
Cells were isolated from mice post-vaccination and challenge, then restimulated in vitro with the F(92-106) peptide.
| Vaccination Group | Assay | Cytokine Measured | Response Level | Reference |
| FI-RSV | ELISpot | IL-4 | Highest among tested groups | [5] |
| FG VLP (Virus-Like Particles) | ELISpot | IL-4 | Low (similar to naive) | [5] |
| Split RSV + CpG+MPL Adjuvant | ELISA | IFN-γ (from splenocytes) | High | [6] |
| Split RSV + Alum Adjuvant | ELISA | IL-4 (from splenocytes) | High | [6] |
Experimental Protocols
Protocol 1: In Vitro Restimulation of Murine Splenocytes for ELISpot Assay
-
Cell Preparation: Prepare a single-cell suspension of splenocytes from immunized mice.
-
Plate Coating: Coat a 96-well ELISpot plate with an anti-mouse IFN-γ or anti-mouse IL-4 capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer for 2 hours at room temperature.
-
Cell Seeding: Seed splenocytes at a density of 2-5 x 10^5 cells/well.
-
Stimulation: Add the F(92-106) peptide to the wells at a final concentration of 4-10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate and add a biotinylated anti-mouse IFN-γ or IL-4 detection antibody. Incubate for 2 hours at room temperature.
-
Development: Wash the plate and add streptavidin-alkaline phosphatase. Incubate for 1 hour.
-
Substrate Addition: Add a substrate solution (e.g., BCIP/NBT) and incubate until spots develop.
-
Analysis: Stop the reaction by washing with water. Dry the plate and count the spots using an ELISpot reader.
Protocol 2: Dendritic Cell (DC) - T Cell Co-Culture for In Vitro Priming
-
DC Generation: Isolate monocytes from peripheral blood mononuclear cells (PBMCs) and culture them with GM-CSF and IL-4 for 5-7 days to generate immature DCs.
-
DC Maturation and Peptide Pulsing: Mature the DCs with a maturation cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2) and simultaneously pulse them with the F(92-106) peptide (1-10 µg/mL) for the final 18-24 hours of culture.
-
T-Cell Isolation: Isolate naive CD8+ T cells from the same donor using magnetic-activated cell sorting (MACS).
-
Co-culture: Co-culture the peptide-pulsed, mature DCs with the naive CD8+ T cells at a ratio of approximately 1:10 (DC:T cell).
-
Cytokine Support: Supplement the culture medium with cytokines that support T-cell survival and proliferation, such as IL-7 and IL-15.
-
Expansion: Culture for 7-10 days, adding fresh medium with cytokines every 2-3 days.
-
Analysis: After the culture period, assess the activation and differentiation of the T cells by flow cytometry for activation markers (e.g., CD69, CD25) and cytokine production (via ICS) after a brief restimulation with the peptide.
Visualizations
Caption: Experimental workflows for in vitro T-cell stimulation.
Caption: Troubleshooting logic for low in vitro T-cell responses.
Caption: Simplified pathway for CD8+ T-cell activation.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. Synthetic peptide vaccines [who.int]
- 3. In vitro priming of cytotoxic T lymphocytes against poorly immunogenic epitopes by engineered antigen-presenting cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vaccines: How do adjuvants enhance immune responses? | eLife [elifesciences.org]
- 5. The simultaneous ex vivo detection of low-frequency antigen-specific CD4+ and CD8+ T-cell responses using overlapping peptide pools - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined Conjugate Vaccines: Enhanced Immunogenicity with the N19 Polyepitope as a Carrier Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human in vitro modeling of adjuvant formulations demonstrates enhancement of immune responses to SARS-CoV-2 antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potentiating Antigen-Specific Antibody Production with Peptides Obtained from In Silico Screening for High-Affinity against MHC-II [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Beyond Adjuvants: Immunomodulation strategies to enhance T cell immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stimulation of Naive CD8+ T Cells by a Variant Viral Epitope Induces Activation and Enhanced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimizing Peptide Matrices For Identifying T Cell Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.stemcell.com [cdn.stemcell.com]
- 14. stemcell.com [stemcell.com]
- 15. ashpublications.org [ashpublications.org]
- 16. Rapid detection, enrichment and propagation of specific T cell subsets based on cytokine secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization of stimulation and staining conditions for intracellular cytokine staining (ICS) for determination of cytokine-producing T cells and monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimization and Validation of an 8-Color Intracellular Cytokine Staining (ICS) Assay to Quantify Antigen-Specific T Cells Induced by Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Using Adjuvants to Drive T Cell Responses for Next-Generation Infectious Disease Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protein-protein conjugation enhances the immunogenicity of SARS-CoV-2 receptor-binding domain (RBD) vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The effect of haptens on protein-carrier immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Defenses: Comparing the RSV Fusion Glycoprotein (92-106) T-Cell Epitope with Antibody-Inducing Epitopes
For researchers and professionals in vaccine and therapeutic development against Respiratory Syncytial Virus (RSV), understanding the nuanced roles of different viral epitopes is paramount. This guide provides a detailed comparison between the linear T-cell epitope of the Fusion (F) glycoprotein, spanning amino acids 92-106, and the well-characterized conformational epitopes on the F protein that are the primary targets of neutralizing antibodies. This comparison is supported by experimental data, detailed methodologies, and visual representations of the underlying immunological pathways.
The RSV F protein is the principal target for neutralizing antibodies and is central to the design of most current vaccine candidates. However, the protective immune response to RSV is multifaceted, involving both humoral (antibody-mediated) and cellular (T-cell-mediated) immunity. The Fusion glycoprotein (92-106) epitope and the major antigenic sites for neutralizing antibodies represent these two distinct arms of the adaptive immune system. While neutralizing antibodies are crucial for preventing viral entry into host cells, T-cells are essential for identifying and eliminating already infected cells, thereby clearing the infection.
At a Glance: Key Differences in RSV F Protein Epitopes
| Feature | Fusion Glycoprotein (92-106) Epitope | Major Neutralizing Antibody Epitopes (e.g., Site Ø, Site II) |
| Primary Immune Response | Cellular Immunity (T-cell mediated) | Humoral Immunity (Antibody-mediated) |
| Epitope Type | Linear peptide | Conformational (three-dimensional structure) |
| Immune Cell Recognition | T-cell Receptors (TCRs) on CD8+ and CD4+ T-cells | B-cell Receptors (BCRs) and secreted antibodies |
| Mechanism of Protection | Clearance of RSV-infected cells | Neutralization of free virus, preventing cell entry |
| Location on F Protein | Within the F2 subunit | Primarily on the prefusion conformation (Site Ø, V) or on both prefusion and postfusion conformations (Site II, IV) |
In-Depth Comparison of Immunological Responses
The Fusion glycoprotein (92-106) peptide, with the amino acid sequence ELQLLMQSTPATNNR, is predominantly recognized as a T-cell epitope. Experimental evidence demonstrates its capacity to stimulate both CD8+ cytotoxic T-lymphocytes (CTLs) and CD4+ helper T-cells. In contrast, major neutralizing antibody epitopes, such as antigenic site Ø and site II, are defined by their three-dimensional structure on the surface of the F protein and are recognized by B-cells, leading to the production of antibodies that can block viral infection.
T-Cell Responses to Fusion Glycoprotein (92-106)
Studies in murine models have utilized the 92-106 peptide to assess T-cell responses following RSV vaccination or infection. These responses are typically characterized by the production of cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) from CD8+ T-cells, which are indicative of a cytotoxic response aimed at clearing infected cells.
Table 1: Representative T-Cell Responses to F protein peptides in BALB/c Mice
| Vaccine Candidate | T-cell Epitope Stimulation | Cytokine Measured | Responding Cells | Reference |
| Virus-Like Particles containing F protein | F (92-106) peptide | IFN-γ, TNF-α | CD8+ T-cells | [1] |
| Formalin-inactivated RSV (FI-RSV) with alum | F (92-106) peptide | IL-4 | CD4+ T-cells | [2] |
A study evaluating a vaccine composed of a mixture of nine T-cell epitope peptides from the F protein demonstrated significant protection in mice, characterized by reduced viral loads and lung pathology, even without the induction of high titers of neutralizing antibodies. This highlights the potential of T-cell mediated immunity in controlling RSV infection.
Antibody Responses to Major F Protein Epitopes
The development of potent neutralizing antibodies is a primary goal for most RSV vaccines. These antibodies predominantly target conformational epitopes on the prefusion conformation of the F protein, which is the form of the protein on the surface of the virus before it fuses with a host cell.
Table 2: Characteristics of Major Neutralizing Antibody Epitopes on RSV F Protein
| Antigenic Site | Location on F Protein | Conformation | Key Features |
| Site Ø | Apex of the prefusion F trimer | Prefusion-specific | Target of some of the most potent neutralizing monoclonal antibodies (e.g., D25, Nirsevimab). Lost in the postfusion conformation.[3][4][5] |
| Site II | Head of the F protein | Prefusion and Postfusion | Target of the monoclonal antibody palivizumab, which is used for prophylaxis in high-risk infants.[3] |
| Site V | Side of the prefusion F trimer | Prefusion-specific | Contributes to the induction of potent neutralizing antibodies. |
Vaccines designed to stabilize the F protein in its prefusion conformation have been shown to elicit high titers of neutralizing antibodies targeting these sites, leading to robust protection in preclinical and clinical studies.
Experimental Methodologies
The evaluation of these distinct immune responses requires specific experimental protocols.
T-Cell Response Evaluation
1. Enzyme-Linked Immunospot (ELISpot) Assay: This assay is used to quantify the frequency of cytokine-secreting T-cells at the single-cell level.
-
Protocol:
-
Coat a 96-well plate with an antibody specific for the cytokine of interest (e.g., anti-IFN-γ).
-
Isolate peripheral blood mononuclear cells (PBMCs) or splenocytes from immunized or infected animals.
-
Add the cells to the coated wells along with the F (92-106) peptide or a peptide pool to stimulate antigen-specific T-cells.
-
Incubate for 22-24 hours to allow for cytokine secretion.
-
Wash the wells and add a biotinylated detection antibody against the cytokine.
-
Add a streptavidin-enzyme conjugate, followed by a substrate that produces a colored spot at the site of cytokine secretion.
-
Count the spots, where each spot represents a single cytokine-producing cell.[4][6]
-
2. Intracellular Cytokine Staining (ICS) with Flow Cytometry: This technique allows for the identification and quantification of cytokine-producing cells within a mixed cell population.
-
Protocol:
-
Stimulate isolated immune cells with the F (92-106) peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A) for several hours. This allows cytokines to accumulate within the cells.
-
Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD8) to identify T-cell subsets.
-
Fix and permeabilize the cells to allow antibodies to enter.
-
Stain the intracellular cytokines with fluorescently labeled antibodies (e.g., anti-IFN-γ, anti-TNF-α).
-
Analyze the cells using a flow cytometer to determine the percentage of CD4+ or CD8+ T-cells producing specific cytokines.[3][7][8][9][10]
-
Viral Load Quantification
Plaque Assay: This is the gold standard for quantifying infectious virus particles.
-
Protocol:
-
Harvest lung tissue from infected animals and homogenize it.
-
Prepare serial dilutions of the lung homogenate.
-
Infect a monolayer of susceptible cells (e.g., HEp-2 or Vero cells) with the dilutions.
-
Overlay the cells with a semi-solid medium (e.g., containing methylcellulose) to restrict the spread of the virus to adjacent cells.
-
Incubate for several days to allow for the formation of plaques (localized areas of cell death caused by viral replication).
-
Fix and stain the cells to visualize and count the plaques.
-
Calculate the viral titer as plaque-forming units (PFU) per gram of tissue.[11][12][13][14][15]
-
Signaling Pathways and Experimental Workflows
The mechanisms by which T-cells and antibodies mediate protection against RSV are distinct.
Caption: T-Cell mediated clearance of an RSV-infected cell.
The diagram above illustrates the process by which a CD8+ cytotoxic T-lymphocyte (CTL) recognizes the Fusion glycoprotein (92-106) peptide presented on an MHC Class I molecule on the surface of an infected respiratory epithelial cell. This recognition triggers the CTL to release cytotoxic granules containing perforin and granzymes, inducing apoptosis (programmed cell death) of the infected cell and thereby limiting viral replication.
Caption: Antibody-mediated neutralization of RSV.
This diagram shows how neutralizing antibodies, generated in response to conformational epitopes like Site Ø and Site II on the prefusion F protein, bind to the virus. This binding prevents the virus from attaching to and entering a host respiratory epithelial cell, thus neutralizing its infectivity.
Conclusion
The comparison between the Fusion glycoprotein (92-106) epitope and the major neutralizing antibody epitopes of the RSV F protein highlights the distinct and complementary roles of cellular and humoral immunity in combating RSV infection. While neutralizing antibodies provide a first line of defense by preventing viral entry, T-cell responses, elicited by linear peptides such as F (92-106), are critical for clearing established infections. A comprehensive and effective RSV vaccine strategy may therefore benefit from inducing both potent neutralizing antibodies and robust T-cell responses to provide multifaceted and durable protection against this significant respiratory pathogen.
References
- 1. Human T cells efficiently control RSV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Frontiers | Experimental trials of predicted CD4+ and CD8+ T-cell epitopes of respiratory syncytial virus [frontiersin.org]
- 6. Enzyme-Linked Immunospot Assay for Detection of Human Respiratory Syncytial Virus F Protein-Specific Gamma Interferon-Producing T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 8. med.virginia.edu [med.virginia.edu]
- 9. Intracellular Cytokine Staining Protocol [anilocus.com]
- 10. Predominant type-2 response in infants with respiratory syncytial virus (RSV) infection demonstrated by cytokine flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of Respiratory Syncytial Virus by Immunostaining Plaque Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of RSV Infectious Particles by Plaque Assay and Immunostaining Assay | Springer Nature Experiments [experiments.springernature.com]
- 13. Methods for Monitoring Dynamics of Pulmonary RSV Replication by Viral Culture and by Real-Time Reverse Transcription-PCR in vivo: Detection of Abortive Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of RSV Infectious Particles by Plaque Assay and Immunostaining Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. khu.elsevierpure.com [khu.elsevierpure.com]
A Researcher's Guide to Validating T-Cell Specificity for Respiratory Syncytial Virus Fusion Glycoprotein (92-106)
For researchers, scientists, and drug development professionals, validating the specificity of T-cells is a critical step in understanding immune responses to viral antigens and developing effective vaccines and immunotherapies. This guide provides a comprehensive comparison of leading methods for validating T-cell specificity to the Fusion glycoprotein (92-106) epitope of the Respiratory Syncytial Virus (RSV), a key target for cytotoxic T lymphocytes (CTLs).
The Fusion glycoprotein (92-106) is a well-documented, MHC class I-restricted epitope that plays a significant role in the immune response to RSV infection.[1][2] Accurate validation of T-cell specificity for this epitope is paramount for assessing vaccine immunogenicity, monitoring T-cell responses in clinical trials, and developing novel T-cell-based therapies.
This guide compares three widely used methodologies: the Enzyme-Linked Immunospot (ELISpot) assay, Intracellular Cytokine Staining (ICS) followed by flow cytometry, and Major Histocompatibility Complex (MHC) Multimer staining. We present a detailed overview of each technique, including their underlying principles, experimental workflows, and a comparative analysis of their performance characteristics.
Comparative Analysis of T-Cell Specificity Assays
The choice of assay for validating T-cell specificity depends on several factors, including the required sensitivity, the type of information needed (e.g., cytokine secretion profile, cell phenotype), and available resources. The following table summarizes the key performance characteristics of ELISpot, ICS, and MHC Multimer assays.
| Feature | ELISpot Assay | Intracellular Cytokine Staining (ICS) | MHC Multimer (Tetramer/Dextramer) Staining |
| Principle | Measures the frequency of cytokine-secreting cells at a single-cell level upon antigen stimulation. | Detects intracellular cytokine production in response to antigen stimulation, allowing for simultaneous phenotyping of responding cells. | Directly visualizes and quantifies antigen-specific T-cells by staining T-cell receptors (TCRs) with fluorescently labeled peptide-MHC complexes. |
| Primary Output | Number of spot-forming cells (SFCs) per million peripheral blood mononuclear cells (PBMCs). | Percentage of cytokine-positive cells within a specific T-cell subset (e.g., CD8+). | Percentage of multimer-positive cells within a specific T-cell subset (e.g., CD8+). |
| Sensitivity | Generally considered more sensitive than ICS for detecting low-frequency responses. Can detect as low as one in a million cells.[3] | Sensitivity can be lower than ELISpot, particularly for low-frequency T-cell populations. | High sensitivity, especially with dextramers which have a higher avidity for TCRs. Dextramers can detect low-affinity T-cells that may be missed by tetramers.[4][5] |
| Specificity | High, as it detects a functional response (cytokine secretion) to a specific antigen. | High, as it combines functional and phenotypic analysis. | Very high, as it directly identifies T-cells with TCRs specific for the peptide-MHC complex. |
| Quantitative Data | Highly quantitative, providing the frequency of responding cells. | Quantitative, providing the percentage of responding cells and mean fluorescence intensity (MFI). | Quantitative, providing the percentage of specific T-cells. |
| Functional Information | Directly measures the secretion of a specific cytokine (commonly IFN-γ). | Provides information on the production of multiple intracellular cytokines and other functional markers. | Does not directly provide functional information, but can be combined with other assays. |
| Phenotyping | Limited; does not provide information on the phenotype of the secreting cells. | Allows for extensive multi-parameter phenotyping of responding T-cells (e.g., memory vs. effector). | Allows for phenotyping of the antigen-specific T-cell population. |
| Throughput | High-throughput, suitable for screening large numbers of samples. | Moderate to high-throughput, depending on the complexity of the staining panel and the flow cytometer. | Moderate to high-throughput. |
| Cost | Generally lower cost per sample compared to ICS and MHC multimers. | Moderate cost, with expenses related to antibodies and flow cytometry. | Higher cost, particularly for custom multimer synthesis. |
Commercial Product Comparison
A variety of commercially available kits and reagents facilitate the implementation of these assays. The following table provides a comparison of some of the available products.
| Assay Type | Product Name | Supplier | Key Features | Catalog Number (Example) |
| ELISpot | Human IFN-γ ELISpot PRO kit | Mabtech | Pre-coated plates, one-step detection with ALP-conjugated antibody. | 3420-2APT-2 |
| Human IFN-gamma ELISpot Kit | R&D Systems | Ready-to-run kit with pre-coated PVDF-backed microplate. | EL285 | |
| Human IFN-γ Single-Color ELISPOT- Rapid | ImmunoSpot | Complete kit with serum-free media and directly conjugated detection antibody for faster results.[3] | Contact Supplier | |
| IFN gamma ELISpot Assay Kit (Human) | Aviva Systems Biology | Standard sandwich ELISA methodology with a PVDF bottomed 96-well microtiter plate.[4] | OKDB00011[4] | |
| ICS | Human Intracellular Cytokine Staining Starter Kit | BD Biosciences | Introductory kit for the intracellular staining technique.[6] | BDB559302[6] |
| RayBio® Intracellular Staining Kit | RayBiotech | Includes Brefeldin A and Monensin for inhibiting protein transport and a saponin-containing permeabilization buffer.[7] | 137-00007[7] | |
| Inside Stain Kit | Miltenyi Biotec | Reagents for fixation and permeabilization of cells for intracellular staining.[8] | 130-091-859 | |
| MHC Multimer | MHC Tetramers | Creative Biolabs | Characterization of the specificity and phenotype of T-cell immune responses.[9] | Contact Supplier |
| MHC Tetramers | Biocompare | Comprised of four MHC molecules coupled to a custom peptide for identification and quantification of antigen-specific T-cells.[10] | Contact Supplier | |
| Off-the-Shelf and Custom MHC Tetramers | Tetramer Store | Pre-loaded or custom peptide-MHC complexes with a wide range of alleles and epitopes.[11][12] | Contact Supplier | |
| MHC Monomers & Tetramers | KACTUS | Monomers for ELISA and SPR, tetramers for flow cytometry.[13] | Contact Supplier |
Experimental Protocols and Workflows
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are summaries of the experimental protocols for each assay, accompanied by workflow diagrams.
IFN-γ ELISpot Assay
The ELISpot assay is a highly sensitive method for quantifying the number of cells secreting a specific cytokine, such as IFN-γ, in response to stimulation with the Fusion glycoprotein (92-106) peptide.
Experimental Protocol Summary:
-
Plate Coating: A 96-well plate with a PVDF membrane is coated with a capture antibody specific for IFN-γ and incubated overnight.
-
Cell Stimulation: PBMCs are added to the wells along with the Fusion glycoprotein (92-106) peptide and incubated to allow for cytokine secretion.
-
Detection: A biotinylated detection antibody for IFN-γ is added, followed by a streptavidin-enzyme conjugate.
-
Spot Development: A substrate is added that is converted by the enzyme into a colored precipitate, forming spots at the locations of cytokine-secreting cells.
-
Analysis: The spots are counted, with each spot representing a single IFN-γ-secreting cell.
Intracellular Cytokine Staining (ICS)
ICS allows for the simultaneous detection of intracellular cytokine production and the expression of cell surface markers, providing a detailed profile of the responding T-cell population.
Experimental Protocol Summary:
-
Cell Stimulation: PBMCs are stimulated with the Fusion glycoprotein (92-106) peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A) to trap cytokines intracellularly.
-
Surface Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8).
-
Fixation and Permeabilization: Cells are fixed to preserve their morphology and then permeabilized to allow antibodies to enter the cell.
-
Intracellular Staining: Cells are stained with a fluorescently labeled antibody against IFN-γ.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of IFN-γ-producing CD8+ T-cells.
MHC Multimer Staining
MHC multimer staining is a powerful technique for directly identifying and enumerating T-cells that are specific for the Fusion glycoprotein (92-106) epitope.
Experimental Protocol Summary:
-
MHC Multimer Preparation: Fluorescently labeled MHC class I molecules are loaded with the Fusion glycoprotein (92-106) peptide to form tetrameric or dextrameric complexes.
-
Cell Staining: PBMCs are incubated with the fluorescent MHC multimer, which binds to the T-cell receptors of specific T-cells.
-
Surface Staining: Cells are co-stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to identify and quantify the population of multimer-positive CD8+ T-cells.
Conclusion
Validating T-cell specificity for the Fusion glycoprotein (92-106) epitope is essential for advancing RSV research and the development of effective immunotherapies. The choice between ELISpot, ICS, and MHC multimer staining will depend on the specific research question and available resources. ELISpot offers high sensitivity for detecting cytokine-secreting cells, ICS provides detailed phenotypic and functional information about responding T-cells, and MHC multimers allow for the direct visualization and quantification of antigen-specific T-cells. By carefully considering the strengths and limitations of each method, researchers can select the most appropriate assay to obtain robust and meaningful data on T-cell responses to this critical RSV epitope.
References
- 1. Fusion glycoprotein (92-106)_TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Human IFN-γ Single-Color ELISPOT | ImmunoSpot® [immunospot.com]
- 4. Human IFN-g ELISpot Kit(pre-coated plates) | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 5. Mabtech Inc Human IFN-gamma ELISpot PRO kit (ALP), strips, 2 plates, Quantity: | Fisher Scientific [fishersci.com]
- 6. BD Human Intracellular Cytokine Staining Starter Kit 25 Tests | Buy Online | BD | Fisher Scientific [fishersci.com]
- 7. raybiotech.com [raybiotech.com]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. Tetramer Products - Creative Biolabs [creativebiolabs.net]
- 10. biocompare.com [biocompare.com]
- 11. Products - Tetramer Store [tetramerstore.com]
- 12. Tetramer Shop I MHC Tetramer I Brighter, broad color choice, fast delivery [tetramerstore.com]
- 13. kactusbio.com [kactusbio.com]
Validating the Protective Efficacy of Fusion Glycoprotein (92-106) Immunization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Fusion (F) glycoprotein is a critical component for the entry of several pathogenic viruses into host cells, making it a prime target for vaccine development. Within the F protein, the amino acid region 92-106 has been identified as a key epitope, particularly for T-cell mediated immunity. This guide provides a comparative analysis of experimental data from various vaccine platforms where the immune response to the F(92-106) region is evaluated as a correlate of protective efficacy, primarily in the context of Respiratory Syncytial Virus (RSV). While direct immunization with the F(92-106) peptide is not a widely documented strategy, its role as an immunodominant epitope makes it a crucial benchmark for assessing vaccine candidates.
Comparative Analysis of Vaccine-Induced F(92-106) Specific T-Cell Responses and Protection
The following tables summarize quantitative data from preclinical studies in mice, comparing different RSV vaccine candidates. The data focuses on the induction of T-cell responses specific to the F(92-106) peptide and the corresponding protective outcomes following a live RSV challenge.
Table 1: Comparison of F(92-106)-Specific Cellular Immune Responses
| Vaccine Candidate | Adjuvant | F(92-106) Specific IFN-γ Secreting Cells (spots/10^6 cells) | F(92-106) Specific IL-4 Secreting Cells (spots/10^6 cells) | Reference |
| FI-RSV | Alum | Low | High[1][2] | [1][2] |
| FI-RSV | None | High | Low[1] | [1] |
| Split RSV | None | Moderate | Low | [3] |
| Split RSV | CpG+MPL | High[3] | Low[3] | [3] |
| FG VLP | None | High | Low[4] | [4] |
Table 2: Correlation of F(92-106) Specific Responses with Protective Efficacy
| Vaccine Candidate | Adjuvant | Lung Viral Titer (log10 PFU/g) | Weight Loss (%) | Pulmonary Histopathology | Reference |
| FI-RSV | Alum | Reduced | ~15-20% | Severe (eosinophilia, inflammation)[1] | [1][5] |
| FI-RSV | None | Reduced | Moderate | Moderate | [1] |
| Split RSV | None | Reduced | Low | Mild | [3] |
| Split RSV | CpG+MPL | Significantly Reduced | Minimal | Minimal[3] | [3] |
| FG VLP | None | Undetectable | Minimal | None observed | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.
In Vitro T-Cell Response Assay (ELISpot)
This protocol is used to quantify the number of F(92-106)-specific cytokine-secreting T-cells.
-
Cell Preparation: Spleen or lung cells are harvested from immunized mice at a specified time point post-vaccination or post-challenge. Single-cell suspensions are prepared.[2][3][4]
-
Plate Coating: 96-well ELISpot plates are coated with anti-mouse IFN-γ or anti-mouse IL-4 capture antibodies overnight at 4°C.[2][4]
-
Cell Stimulation: 2x10^5 to 5x10^5 cells per well are added to the coated plates. Cells are stimulated with the synthetic F(92-106) peptide (e.g., ELQLLMQSTPATNNR or ELQLLMQSTPPTNNR) at a concentration of 4 µg/mL for 36-72 hours at 37°C.[2][3][4]
-
Detection: After incubation, cells are washed away, and a biotinylated detection antibody specific for IFN-γ or IL-4 is added. This is followed by the addition of streptavidin-alkaline phosphatase and a substrate to develop colored spots.[5]
-
Analysis: The spots, each representing a cytokine-secreting cell, are counted using an automated ELISpot reader.[2][4]
RSV Challenge and Efficacy Assessment
This protocol outlines the in vivo challenge model to determine the protective efficacy of a vaccine candidate.
-
Immunization: BALB/c mice are immunized with the vaccine candidate (e.g., FI-RSV, Split RSV, or VLP) via a specified route (e.g., intranasal or intramuscular). A booster dose may be administered.[3][5]
-
Challenge: At a set time post-immunization (e.g., 3-5 weeks), mice are intranasally challenged with a sublethal dose of live RSV A2 (e.g., 1x10^6 to 2x10^6 PFU).[5]
-
Monitoring: Body weight is monitored daily for a specified period (e.g., 9 days) as an indicator of disease severity.[5]
-
Viral Load Quantification: At 4-5 days post-challenge, mice are euthanized, and lungs are harvested. Lung homogenates are used to determine viral titers via plaque assay on HEp-2 cells.[3]
-
Histopathology: Lung tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin or Periodic acid-Schiff) to assess the degree of inflammation, cellular infiltration (including eosinophils), and mucus production.[3]
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Assessing Vaccine Efficacy
The following diagram illustrates a typical workflow for evaluating the protective efficacy of a vaccine candidate and the associated F(92-106)-specific immune response.
References
- 1. Alum Adjuvant Enhances Protection against Respiratory Syncytial Virus but Exacerbates Pulmonary Inflammation by Modulating Multiple Innate and Adaptive Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Respiratory syncytial virus-like nanoparticle vaccination induces long-term protection without pulmonary disease by modulating cytokines and T-cells partially through alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The efficacy of inactivated split respiratory syncytial virus as a vaccine candidate and the effects of novel combination adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Virus-Like Particle Vaccine Containing the F Protein of Respiratory Syncytial Virus Confers Protection without Pulmonary Disease by Modulating Specific Subsets of Dendritic Cells and Effector T Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Confirming MHC Restriction of Respiratory Syncytial Virus Fusion Glycoprotein (92-106) in Preclinical Models
For Immediate Release – This guide provides a comparative analysis of experimental models and methodologies for confirming the Major Histocompatibility Complex (MHC) restriction of the Respiratory Syncytial Virus (RSV) Fusion (F) glycoprotein-derived peptide, amino acids 92-106. This peptide is a known MHC class I-restricted cytotoxic T lymphocyte (CTL) epitope.[1][2][3] The data and protocols presented herein are intended to assist researchers, scientists, and drug development professionals in designing and evaluating studies for epitope-based vaccine candidates.
The RSV F protein is a primary target for neutralizing antibodies and T-cell responses, making its derived epitopes critical for vaccine development.[4][5][6] Confirming the specific HLA restriction of these epitopes is a foundational step in translating preclinical findings to human immunology. This guide focuses on the use of HLA-transgenic mouse models, which are instrumental in studying HLA-restricted T-cell determinants.[4][7][8]
Comparative Data on T-Cell Responses in Preclinical Models
Evaluating the immunogenicity of F protein epitopes requires robust preclinical models that can replicate human immune responses. HLA-transgenic mice, which express human MHC molecules, are pivotal for this purpose.[7][8] Below is a summary of representative data from studies using such models to characterize T-cell responses to RSV F protein epitopes.
Table 1: Comparison of RSV F Epitope-Specific T-Cell Responses in HLA-A*02:01 Transgenic Mice
| Peptide Epitope | Assay Type | Readout | Key Finding | Reference |
|---|---|---|---|---|
| F(33-41) | ELISpot | IFN-γ Secretion | Induced IFN-γ secretion in lymphocytes from HLA-A02:01-Tg mice pre-immunized with RSV. | [4][9] |
| F(214-222) | ELISpot | IFN-γ Secretion | Induced IFN-γ secretion and conferred partial protection against RSV challenge, reducing eosinophil infiltration. | [4][9] |
| F(273-281) | ELISpot | IFN-γ Secretion | Moderate to high affinity binding to HLA-A02:01 and induced IFN-γ in recall responses. | [4][9] |
| F(559-567) | ELISpot / Viral Load | IFN-γ / PFU | Induced strong Th1 and CD8+ T-cell responses; significantly reduced lung viral load post-challenge. | [4][9] |
| F(85-93) + F(92-106) | ELISA | IFN-γ Secretion | Splenocytes from mice immunized with a split RSV vaccine + adjuvant secreted IFN-γ upon peptide stimulation. |[10] |
Note: Data is synthesized from multiple studies to provide a comparative overview. Experimental conditions may vary between sources.
Experimental Workflows & Methodologies
Accurate determination of MHC restriction involves a multi-step process, from initial prediction and in vitro validation to in vivo functional assays.
Workflow for Confirming MHC Restriction
The logical flow for identifying and confirming an MHC-restricted T-cell epitope is crucial for systematic validation. The process begins with broad screening and progressively narrows down to specific epitope-MHC interactions and their functional consequences.
Caption: A stepwise workflow for identifying and validating MHC-restricted T-cell epitopes.
Key Experimental Protocols
Detailed and standardized protocols are essential for reproducible results. The following sections outline the core methodologies for the Enzyme-Linked Immunospot (ELISpot) and Intracellular Cytokine Staining (ICS) assays.
1. T-Cell ELISpot Assay Protocol
The ELISpot assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level.[11]
-
Plate Preparation:
-
Pre-wet a 96-well PVDF membrane plate with 35% ethanol for 30 seconds. Wash thoroughly with sterile PBS.
-
Coat the plate with a capture antibody (e.g., anti-human/mouse IFN-γ) overnight at 4°C.
-
Wash the plate and block with RPMI medium containing 10% fetal bovine serum for at least 1 hour.
-
-
Cell Plating and Stimulation:
-
Prepare a single-cell suspension of splenocytes or Peripheral Blood Mononuclear Cells (PBMCs) from immunized mice. Cryopreserved cells should be rested for at least one hour after thawing.
-
Plate the cells at a concentration of 1-3x10^5 cells/well.[12]
-
Add the F(92-106) peptide or relevant peptide pools to the wells at a final concentration typically ranging from 1-10 µg/mL.
-
Include positive (e.g., PHA or anti-CD3) and negative (medium only) controls.
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection and Development:
-
Wash the plate to remove cells.
-
Add a biotinylated detection antibody (e.g., anti-human/mouse IFN-γ-biotin) and incubate for 2 hours at room temperature.
-
Wash, then add streptavidin-alkaline phosphatase (AP) or -horseradish peroxidase (HRP).[13]
-
Add the appropriate substrate (e.g., BCIP/NBT or AEC) and incubate until distinct spots emerge.
-
Stop the reaction by washing with water.
-
Air-dry the plate and count the spots using an automated ELISpot reader.
-
2. Intracellular Cytokine Staining (ICS) Protocol
ICS combined with flow cytometry allows for the simultaneous identification of the phenotype of cytokine-producing cells (e.g., CD8+ or CD4+) and the quantification of multiple cytokines.[14][15]
-
Cell Stimulation:
-
Surface Staining:
-
Harvest the cells and wash with FACS buffer (PBS with 1-2% FBS).
-
Stain with fluorescently-conjugated antibodies against cell surface markers (e.g., anti-CD3, anti-CD8, anti-CD4) for 20-30 minutes on ice, protected from light.[17]
-
-
Fixation and Permeabilization:
-
Intracellular Staining and Acquisition:
-
Add fluorescently-conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α) to the permeabilized cells.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells with permeabilization buffer, then resuspend in FACS buffer.
-
Acquire data on a flow cytometer. Analyze the data by gating on the lymphocyte population, followed by CD8+ or CD4+ T-cells, and then quantifying the percentage of cells expressing the cytokine(s) of interest.
-
Logical Framework for MHC Restriction
The interaction between a T-cell, an antigen-presenting cell (APC), and a specific peptide-MHC complex is the cornerstone of adaptive immunity.[18] T-cell activation is contingent upon the T-cell receptor (TCR) recognizing its cognate peptide presented by a specific MHC molecule.[18] This principle, known as MHC restriction, is fundamental to the targeted immune response.
Caption: Logical diagram illustrating the requirements for T-cell activation.
References
- 1. Fusion glycoprotein (92-106)_TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Immunoprotectivity of HLA-A2 CTL Peptides Derived from Respiratory Syncytial Virus Fusion Protein in HLA-A2 Transgenic Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. All Eyes on the Prefusion-Stabilized F Construct, but Are We Missing the Potential of Alternative Targets for Respiratory Syncytial Virus Vaccine Design? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunoproteomic Lessons for Human Respiratory Syncytial Virus Vaccine Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 003475 - HLA-A2 Strain Details [jax.org]
- 8. Using HLA Transgenic Mice to Investigate Novel T Cell Therapies | Taconic Biosciences [taconic.com]
- 9. doaj.org [doaj.org]
- 10. The efficacy of inactivated split respiratory syncytial virus as a vaccine candidate and the effects of novel combination adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Cell sample preparation T cell ELISPOT and FluoroSpot assay | U-CyTech [ucytech.com]
- 13. immunospot.com [immunospot.com]
- 14. lerner.ccf.org [lerner.ccf.org]
- 15. researchgate.net [researchgate.net]
- 16. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 17. med.virginia.edu [med.virginia.edu]
- 18. Determining MHC Restriction of T-cell Responses | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Comprehensive Safety and Handling Protocol for Fusion Glycoprotein (92-106)
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of Fusion glycoprotein (92-106), a polypeptide derived from the respiratory syncytial virus (RSV) fusion protein.[1][2] Adherence to these guidelines is critical to ensure personnel safety and maintain a secure laboratory environment.
Hazard Identification and Risk Assessment
A thorough risk assessment should be conducted before commencing any work, considering the procedures to be performed and the quantities involved.[5]
Personal Protective Equipment (PPE)
The minimum required PPE for handling Fusion glycoprotein (92-106) is outlined below. This should be supplemented with additional protection based on a specific risk assessment of the planned procedures.[5][6]
| PPE Category | Item | Specifications and Use |
| Torso Protection | Lab Coat | Should be buttoned and preferably fire-resistant. Protects clothing and skin from spills.[7][8] |
| Hand Protection | Disposable Nitrile Gloves | Provides protection against incidental chemical splashes. For prolonged or direct contact, consider double-gloving or using thicker, chemical-resistant gloves.[5][7] Gloves should be changed immediately if contaminated. |
| Eye and Face Protection | Safety Glasses with Side Shields | Minimum requirement to protect against flying particles and minor splashes.[5][8] |
| Goggles and/or Face Shield | Required when there is a significant risk of splashes, such as when handling larger volumes of liquids or preparing solutions.[7][8] | |
| Respiratory Protection | Not generally required | May be necessary if there is a risk of aerosol generation. The type of respirator should be determined by a risk assessment. |
| Foot Protection | Closed-toe Shoes | Essential to protect against spills and falling objects.[7] |
Handling and Storage
-
Engineering Controls : Work with Fusion glycoprotein (92-106) in a well-ventilated area. For procedures with a high likelihood of aerosol formation, a chemical fume hood or biological safety cabinet should be used.[4][6]
-
Safe Handling Practices : Avoid inhalation, ingestion, and contact with skin and eyes.[4] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Storage : Store the peptide in a tightly sealed container at the recommended temperature, typically -20°C, to ensure stability.[2][4]
Accidental Exposure and Spill Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention.[4] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4][9] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical attention.[4] |
Spill Cleanup:
-
Alert others in the vicinity.
-
Wear appropriate PPE, including double gloves, a lab coat, and eye protection.
-
Absorb liquid spills with an inert material (e.g., sand or earth) and place it in a designated chemical waste container.[4][9]
-
Clean the spill area with a suitable disinfectant or detergent, followed by a water rinse.
-
Dispose of all contaminated materials as hazardous waste.
Disposal Plan
All waste generated from handling Fusion glycoprotein (92-106) must be considered potentially hazardous and disposed of according to institutional and local regulations.[10]
-
Solid Waste : Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a designated, labeled biohazard or chemical waste container.
-
Liquid Waste : Unused solutions containing the peptide should be collected in a sealed, labeled hazardous waste container. Neutralization of acidic or basic solutions may be required before disposal, following institutional guidelines.[11] Do not pour down the drain unless explicitly permitted by local regulations for non-hazardous, neutralized solutions.
-
Sharps : Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.
A documented chain-of-custody for waste disposal is recommended to ensure compliance and safety.[10]
Experimental Workflow Diagram
The following diagram outlines the standard operational workflow for handling Fusion glycoprotein (92-106) in a laboratory setting.
Caption: Workflow for Safe Handling of Fusion Glycoprotein (92-106).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fusion glycoprotein (92-106)_TargetMol [targetmol.com]
- 3. apexbt.com [apexbt.com]
- 4. media.cellsignal.cn [media.cellsignal.cn]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. westlab.com.au [westlab.com.au]
- 9. ruo.mbl.co.jp [ruo.mbl.co.jp]
- 10. peptiderecon.com [peptiderecon.com]
- 11. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
